molecular formula C24H27N7O6 B1193318 NS1  NNMT inhibutor

NS1 NNMT inhibutor

Cat. No.: B1193318
M. Wt: 509.523
InChI Key: QRKSTGPKAQGBDD-GGPTZFPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Nicotinamide (B372718) Metabolism and the Role of NNMT

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a significant role in cellular metabolism. researchgate.net Its primary function is to catalyze the N-methylation of nicotinamide (NAM), a form of vitamin B3 and a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+). nih.govnih.gov This reaction utilizes S-adenosyl-L-methionine (SAM) as a methyl donor, resulting in the formation of N1-methylnicotinamide (MNAM) and S-adenosyl-L-homocysteine (SAH). nih.govnih.gov

This enzymatic process is a key pathway for the clearance of nicotinamide. uniprot.org By consuming SAM, NNMT influences the cellular methylation potential, which can impact the availability of methyl groups for other essential methylation reactions. uniprot.org Furthermore, by methylating NAM, NNMT can regulate the levels of NAD+, a critical coenzyme involved in numerous redox reactions and cellular signaling pathways. nih.govresearchgate.net The product of the NNMT reaction, SAH, is a precursor to homocysteine (Hcy), and elevated levels of Hcy have been implicated in various pathological conditions. nih.govresearchgate.net

Rationale for NNMT as a Research Target in Biomedical Science

The rationale for targeting NNMT in biomedical research stems from its overexpression and dysregulation in a variety of diseases. Elevated NNMT levels have been observed in several types of cancer, including liver, glioblastoma, and renal cancer, where it has been linked to tumor growth, invasion, and metastasis. nih.govmdpi.com In the context of cancer, NNMT can influence epigenetic modifications, promote the Warburg effect, and contribute to chemoresistance. frontiersin.orgnih.gov

Beyond oncology, NNMT has emerged as a critical regulator in metabolic disorders. nih.gov Increased NNMT expression is associated with obesity, type 2 diabetes, and metabolic syndrome. nih.govnih.gov By modulating energy expenditure, lipid accumulation, and insulin (B600854) sensitivity, NNMT plays a pivotal role in metabolic homeostasis. nih.govnih.gov Knockdown of NNMT has been shown to increase energy expenditure and improve insulin sensitivity in preclinical models. nih.gov The enzyme's role in depleting NAD+ and increasing Hcy levels further implicates it in the pathogenesis of metabolic diseases. nih.govresearchgate.net Additionally, NNMT dysregulation has been linked to neurodegenerative diseases and the aging process. researchgate.netfrontiersin.org

Historical Context of NNMT Inhibitor Discovery and Development

The development of NNMT inhibitors has been a focus of research for several years, with the goal of creating tools to study the enzyme's function and to explore its therapeutic potential. nih.gov Early efforts led to the identification of various classes of inhibitors, including nicotinamide analogues, methylated quinolines, and covalent inhibitors. nih.gov

A significant advancement in the field was the development of bisubstrate inhibitors. nih.gov These compounds are designed to simultaneously occupy both the nicotinamide and the SAM binding pockets of the enzyme, mimicking the transition state of the methylation reaction. nih.gov This approach has proven effective in generating potent and selective inhibitors. The first reported bisubstrate inhibitor, VH45, displayed an IC50 value in the micromolar range. nih.gov Subsequent research focused on refining these bisubstrate inhibitors to enhance their potency and selectivity. This line of inquiry, based on structure-based rational design, ultimately led to the discovery of NS1. researchgate.netresearchgate.net

Detailed Research Findings on NS1

NS1 is a rationally designed, high-affinity bisubstrate inhibitor of NNMT. researchgate.netharvard.edu It is a nicotinamide-SAM conjugate that features a key design element: an alkyne linker. researchgate.netresearchgate.net This alkyne was incorporated to mimic the linear, 180° transition state geometry of the methyl transfer reaction catalyzed by NNMT. researchgate.netresearchgate.net

The development of NS1 was a multi-step process involving chemical synthesis and rigorous biochemical evaluation. researchgate.netharvard.edu Synthesized as a single enantiomer and diastereomer in 14 steps, NS1 demonstrated subnanomolar potency, with a reported Ki value of 500 pM, making it one of the most potent NNMT inhibitors discovered to date. nih.govharvard.edumedkoo.com

X-ray crystallography studies have provided detailed insights into the binding mode of NS1. A co-crystal structure of NS1 bound to human NNMT revealed that the inhibitor occupies both the NAM and SAM binding sites, with the alkynyl linker spanning the methyl transfer tunnel with ideal shape complementarity. researchgate.netrcsb.org This structure confirmed that NS1 exploits the same protein interactions that NNMT uses to bind its natural substrates. researchgate.net

Structure-activity relationship (SAR) studies have further elucidated the critical features of NS1 for its high-affinity binding. nih.gov These studies have shown the importance of the benzamide (B126) functionality and the specific stereochemistry at the C6' position for optimal inhibitory activity. chemrxiv.org Alterations to the amino acid portion of the molecule have also been explored, revealing that the C17' amino group is crucial for inhibition. nih.gov

Table 1: Biochemical Evaluation of NS1 and Analogues This table is interactive. Users can sort the data by clicking on the column headers.

Compound Modification pKi Ki
NS1 (10) Parent Compound Not explicitly stated in pKi, but Ki is 500 pM 500 pM
NS1-C6' epimer (14) C6' Epimer >200-fold less potent than NS1 >100 nM
Compound 20 Lacks C17' amine Poor inhibitor -
Compound 21 Retains C17' amine, lacks carboxylic acid 7.24 ± 0.02 -
Compound 22 Amide analogue 5.98 ± 0.01 -
Compound 23 Methyl ester analogue 6.36 ± 0.08 -
Compound 24 Amino-amide analogue 7.77 ± 0.02 -
Compound 25 Urea-containing analogue 7.12 ± 0.05 -

Data sourced from multiple research articles. nih.govnih.govchemrxiv.org

Properties

Molecular Formula

C24H27N7O6

Molecular Weight

509.523

IUPAC Name

(2S,5S)-2-Amino-5-(((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)-7-(3-carbamoylphenyl)hept-6-ynoicAcid

InChI

InChI=1S/C24H27N7O6/c25-15(24(35)36)7-6-13(5-4-12-2-1-3-14(8-12)21(27)34)9-16-18(32)19(33)23(37-16)31-11-30-17-20(26)28-10-29-22(17)31/h1-3,8,10-11,13,15-16,18-19,23,32-33H,6-7,9,25H2,(H2,27,34)(H,35,36)(H2,26,28,29)/t13-,15-,16+,18+,19+,23+/m0/s1

InChI Key

QRKSTGPKAQGBDD-GGPTZFPQSA-N

SMILES

O=C(O)[C@@H](N)CC[C@@H](C[C@H]1O[C@@H](N2C=NC3=C(N)N=CN=C23)[C@H](O)[C@@H]1O)C#CC4=CC=CC(C(N)=O)=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NS1 NNMT inhibutor;  NS1;  NS-1;  NS1; 

Origin of Product

United States

Nicotinamide N Methyltransferase Nnmt in Cellular and Systemic Regulation

Enzymatic Function and Catalytic Mechanism of NNMT

The catalytic activity of NNMT involves the transfer of a methyl group from a donor molecule to an acceptor molecule, a fundamental biochemical reaction. ontosight.ai This process is crucial for the biotransformation of NAM and the regulation of the cellular methyl pool. researchgate.net

The catalytic cycle of NNMT follows a rapid equilibrium ordered Bi-Bi mechanism. nih.govresearchgate.net This means the enzyme first binds to the methyl donor, S-adenosylmethionine (SAM), forming an NNMT-SAM binary complex. nih.govresearchgate.net This initial binding induces a conformational change in the enzyme that is necessary for the subsequent binding of the methyl acceptor, nicotinamide (B372718) (NAM). universiteitleiden.nl

Crystal structure analyses of human NNMT have provided detailed insights into how the enzyme recognizes its substrates. nih.govacs.org The binding of SAM involves interactions with several key amino acid residues. Following this, NAM binds to an adjacent pocket. The binding of NAM is stabilized through a combination of hydrophobic interactions, hydrogen bonds, and electrostatic interactions with specific residues in the active site, including Y20 and D197. nih.govnih.gov Mutagenesis studies have confirmed the critical role of these residues; for instance, altering Y20 or D197 dramatically decreases the enzyme's catalytic efficiency by increasing the Michaelis constant (Km) for both substrates. nih.govacs.orgnih.gov

Once the ternary NNMT-SAM-NAM complex is formed, the enzyme facilitates the transfer of the methyl group from SAM to the N1 position of the nicotinamide ring. nih.govontosight.airesearchgate.net SAM is the universal methyl donor in numerous biological methylation reactions. ontosight.ai In this specific reaction, NNMT positions the reactive methyl group of SAM in close proximity—approximately 3.5 to 4.2 Å—to the nitrogen atom of NAM, enabling the nucleophilic attack and subsequent methyl transfer. nih.govresearchgate.net This catalytic step is the core function of NNMT, directly consuming both SAM and NAM. mdpi.com

The transfer of the methyl group results in the formation of two products: S-adenosyl-L-homocysteine (SAH), which is the demethylated form of SAM, and 1-methylnicotinamide (B1211872) (MNAM), the methylated product of NAM. wikipedia.orgnih.govmdpi.com Following the methyl transfer, the products are released in a specific order. First, MNAM is released, followed by the release of SAH. researchgate.netuniversiteitleiden.nl MNAM can be further metabolized by aldehyde oxidase and excreted in the urine. atlasgeneticsoncology.orgmdpi.com SAH is a product inhibitor of most methyltransferases and is subsequently hydrolyzed to homocysteine (Hcy). mdpi.commdpi.com

Methyl Transfer Process: S-Adenosylmethionine (SAM) as Donor and Nicotinamide (NAM) as Acceptor

NNMT's Influence on Cellular Metabolic Pathways

By consuming SAM and NAM, NNMT exerts significant influence over at least two major metabolic pathways: the NAD⁺ salvage pathway and the methionine cycle, which governs the cell's methylation capacity. researchgate.netmdpi.com

The NAD⁺ salvage pathway is the primary route for synthesizing the essential coenzyme NAD⁺, accounting for over 85% of its production. mdpi.com This pathway recycles NAM, which is produced as a byproduct of NAD⁺-consuming enzymes like sirtuins and PARPs. nih.gov NNMT directly competes for the common substrate, NAM. mdpi.comnih.gov

When NNMT methylates NAM to form MNAM, it effectively diverts NAM away from the salvage pathway, making it unavailable for NAD⁺ synthesis. nih.govfrontiersin.org Consequently, high NNMT activity can lead to a depletion of the cellular NAD⁺ pool. mdpi.comfrontiersin.org Conversely, the inhibition of NNMT or the knockdown of the NNMT gene has been shown to increase cellular NAD⁺ levels. frontiersin.org This regulatory action is critical because NAD⁺ is a vital cofactor for enzymes involved in energy metabolism, DNA repair, and cellular signaling. mdpi.comnih.gov

NNMT's activity is a significant consumer of the universal methyl donor, SAM. nih.gov The enzymatic reaction converts SAM to SAH. frontiersin.org The ratio of SAM to SAH is known as the cellular "methylation potential" or "methylation index," and it reflects the cell's capacity to perform methylation reactions on various molecules, including DNA, RNA, and proteins (like histones). nih.govnih.gov

High NNMT expression can lead to a significant decrease in the SAM/SAH ratio, thereby reducing the cellular methylation potential. mdpi.comnih.gov This occurs because NNMT activity consumes SAM while simultaneously producing SAH, a potent feedback inhibitor of many methyltransferases. nih.govnih.gov Studies have shown that elevated NNMT levels in cancer cells result in a more than twofold reduction in the SAM:SAH ratio, leading to global hypomethylation of histones and other proteins. nih.govresearchgate.net Conversely, silencing NNMT can increase the SAM/SAH ratio, enhancing the cell's methylation capacity. nih.gov This positions NNMT as a key regulator of the cellular epigenome through its impact on the methionine cycle. uniovi.es

Impact on One-Carbon Metabolism

Nicotinamide N-Methyltransferase (NNMT) plays a crucial role in one-carbon metabolism by catalyzing the methylation of nicotinamide (NAM). nih.govoup.com This reaction utilizes S-adenosyl-L-methionine (SAM) as the universal methyl donor, producing S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (MNA). mdpi.comnih.govresearchgate.net SAH is subsequently hydrolyzed to homocysteine (Hcy). mdpi.com This process directly links NNMT to the methionine cycle and the regulation of cellular methylation potential. nih.govuniprot.org

By consuming SAM, NNMT influences the availability of methyl groups for other essential methylation reactions, including the epigenetic modification of histones. nih.govuniprot.org For instance, NNMT activity can mediate genome-wide epigenetic changes by causing hypomethylation of repressive chromatin marks like H3K27me3. uniprot.org In adipose tissue, NNMT appears to be a major methyltransferase; its knockdown significantly increases SAM levels and the SAM/SAH ratio, which in turn promotes the methylation of lysine (B10760008) 4 on histone 3 (H3K4). oup.comnih.gov This alteration in histone methylation can then modulate the expression of downstream target genes. oup.com

The enzymatic action of NNMT not only consumes a key methyl donor but also generates SAH, a precursor to homocysteine. mdpi.comresearchgate.net Elevated levels of homocysteine have been associated with various pathological conditions. oup.com Therefore, NNMT's position at the intersection of the NAD+ salvage pathway and the methionine cycle makes it a critical regulator of cellular energetic and epigenetic homeostasis. nih.govresearchgate.net

Interplay with Sirtuin (SIRT) Activity and Protein Stability

NNMT activity is intricately linked to the function of sirtuins (SIRTs), a class of NAD+-dependent deacetylases that are key regulators of metabolism and longevity. mdpi.com The relationship is multifaceted, involving the regulation of NAD+ availability and direct effects on sirtuin protein stability.

NNMT consumes NAM, a precursor for the synthesis of NAD+ via the salvage pathway. mdpi.comuniprot.orgmdpi.com This consumption can impact the intracellular NAD+ pool, which is the essential co-substrate for sirtuin activity. mdpi.commdpi.com However, the interplay is more complex than simple substrate competition.

Research has shown that NNMT can positively influence the stability of Sirtuin 1 (SIRT1), the most studied member of the sirtuin family. mdpi.comnih.gov Mechanistically, the product of the NNMT reaction, MNA, has been shown to increase SIRT1 protein levels by repressing its ubiquitination and subsequent degradation. uniprot.orguniprot.org This stabilization of SIRT1 by NNMT and MNA has been observed in hepatocytes. nih.govuniprot.org

The functional consequences of this interaction are significant. SIRT1 is a known regulator of nutrient metabolism, promoting gluconeogenesis and suppressing lipogenesis and cholesterol synthesis. nih.govnih.gov By stabilizing SIRT1, NNMT can mediate the regulation of these metabolic pathways. nih.govnih.gov For example, in the liver, the metabolic effects of NNMT are largely attributed to this SIRT1-stabilizing mechanism rather than its role as a major methyltransferase. nih.gov Studies have shown that NNMT overexpression or MNA treatment in hepatocytes increases SIRT1 stability. uniovi.es This suggests a novel regulatory axis where NNMT, through its product, enhances the activity of a key metabolic regulator.

NNMT's Involvement in Preclinical Disease Models

The role of NNMT has been extensively studied in various preclinical models of metabolic diseases, revealing its significant contribution to metabolic dysregulation.

Metabolic Dysregulation Models (e.g., Obesity, Insulin (B600854) Resistance, Type 2 Diabetes)

Elevated NNMT expression has been consistently observed in the white adipose tissue (WAT) and liver of mouse models of obesity, insulin resistance, and type 2 diabetes. mdpi.comnih.gov This upregulation suggests a potential causative role for NNMT in the pathogenesis of these metabolic disorders. nih.govfrontiersin.org

Studies using antisense oligonucleotides (ASOs) to knock down NNMT expression in both WAT and liver have demonstrated that reducing NNMT levels protects against diet-induced obesity. nih.govnih.gov This protective effect is associated with improvements in key metabolic parameters. Mice with reduced NNMT expression exhibit enhanced glucose tolerance and insulin sensitivity. mdpi.comnih.gov Furthermore, NNMT knockdown leads to a decrease in fasting blood glucose levels. mdpi.comnih.gov These findings highlight NNMT as a potential therapeutic target for metabolic syndrome. frontiersin.orgnih.gov The expression of NNMT in human adipose tissue has also been positively correlated with obesity and insulin resistance. tandfonline.com

Adipogenesis and Adipose Tissue Metabolism

NNMT is highly expressed in adipose tissue and its levels increase during adipocyte differentiation. researchgate.net It acts as a significant regulator of adiposity and energy expenditure within fat cells. nih.govresearchgate.net In adipocytes, NNMT functions as a major methyltransferase, and its inhibition leads to increased levels of SAM and NAD+. nih.gov

The increase in SAM availability due to NNMT inhibition affects polyamine flux, a pathway involved in energy metabolism. nih.gov Specifically, NNMT inhibition upregulates the expression and activity of key enzymes in polyamine synthesis, such as ornithine decarboxylase (ODC) and spermidine/spermine N1-acetyltransferase (SSAT). nih.gov This is thought to occur through increased histone H3 lysine 4 (H3K4) methylation on the promoters of these genes. nih.gov The resulting increase in polyamine flux contributes to greater energy expenditure. nih.gov

Knockdown of NNMT expression has been shown to reduce lipid accumulation and triglyceride content in 3T3-L1 adipocytes. tandfonline.com Furthermore, systemic treatment of diet-induced obese mice with a small-molecule NNMT inhibitor resulted in a significant reduction in WAT mass and adipocyte size. tandfonline.com

Hepatic Glucose and Lipid Metabolism

The liver exhibits the highest expression of NNMT, where it plays a distinct role in regulating glucose and lipid homeostasis. nih.gov Unlike in adipose tissue, NNMT's function in the liver is not primarily through the modulation of the methyl-donor balance, as other methyltransferases are more dominant in this tissue. nih.gov Instead, its effects are largely mediated by the stabilization of SIRT1 protein. nih.govnih.govupc.edu.pe

Suppression of hepatic NNMT expression in mice leads to altered glucose and cholesterol metabolism. nih.govresearchgate.net Specifically, NNMT knockdown in the liver results in lower fasting glucose levels and reduced glucose output from hepatocytes. mdpi.comnih.govnih.gov This is consistent with the role of SIRT1 in regulating gluconeogenesis. nih.govnih.gov

Regarding lipid metabolism, supplementation with MNA, the product of NNMT, in mice on a high-fat diet has been shown to decrease serum and liver cholesterol and triglyceride levels. nih.govupc.edu.pe Conversely, knockdown of hepatic NNMT expression resulted in higher expression of genes involved in cholesterol synthesis. researchgate.net This suggests that the NNMT/MNA/SIRT1 axis is a crucial regulatory pathway for hepatic lipid and cholesterol homeostasis. nih.govupc.edu.pe

Energy Expenditure Regulation

NNMT has emerged as a key regulator of systemic energy expenditure, primarily through its actions in adipose tissue. nih.gov Knockdown of NNMT in the white adipose tissue (WAT) and liver of mice protects against diet-induced obesity by increasing cellular energy expenditure. nih.govnih.gov Mice with reduced NNMT levels show heightened energy expenditure compared to controls. nih.gov

The mechanism by which NNMT regulates energy expenditure in adipocytes involves the modulation of both SAM and NAD+ levels. nih.gov Inhibition of NNMT in adipocytes leads to increased oxygen consumption. nih.govnih.gov This effect is dependent on the subsequent increase in polyamine flux, which is controlled by the enzymes ODC and SSAT. nih.govnih.gov

Interestingly, the expression of NNMT in adipose tissue has been shown to negatively correlate with the expression of "browning" markers like UCP-1, suggesting that high NNMT levels may suppress the thermogenic capacity of adipose tissue. nih.gov This positions NNMT as a critical node in the control of energy balance, with its inhibition promoting a state of higher energy expenditure. nih.govnih.gov

Interactive Data Tables

Table 1: Impact of NNMT Modulation on Metabolic Parameters in Preclinical Models

Model System Modulation of NNMT Key Findings Reference(s)
Diet-induced obese miceKnockdown (ASO)Protected against obesity, increased energy expenditure, improved glucose tolerance and insulin sensitivity nih.gov, nih.gov
3T3-L1 AdipocytesKnockdownReduced lipid accumulation and triglyceride content tandfonline.com
Mouse HepatocytesKnockdownDecreased glucose output mdpi.com, nih.gov
Mouse HepatocytesOverexpression/MNA treatmentIncreased SIRT1 protein stability nih.gov, uniprot.org, uniovi.es
High-fat diet-fed miceMNA supplementationDecreased serum and liver cholesterol and triglycerides nih.gov, upc.edu.pe

Cancer Research Models

Nicotinamide N-methyltransferase (NNMT) has emerged as a significant enzyme in oncology research, with its overexpression being a characteristic feature of various types of cancer, including but not limited to, bladder, colorectal, glioblastoma, and thyroid cancers. The role of NNMT in cancer is multifaceted, influencing key cellular processes that contribute to tumor progression and therapeutic resistance.

Role in Cell Proliferation and Survival

Elevated NNMT expression is frequently correlated with enhanced cancer cell proliferation and survival. The enzymatic activity of NNMT consumes S-adenosylmethionine (SAM), a universal methyl group donor, to methylate nicotinamide, producing S-adenosylhomocysteine (SAH) and 1-methylnicotinamide (MNA). This process has profound effects on cellular metabolism and signaling pathways that support tumorigenesis.

Research has demonstrated that the depletion of SAM by NNMT can lead to a decrease in histone methylation, which in turn alters gene expression to favor cell growth. For instance, in models of colorectal cancer, the knockdown of NNMT has been shown to inhibit cell proliferation and induce apoptosis, the process of programmed cell death. Furthermore, NNMT-mediated production of MNA has been implicated in promoting cell survival under conditions of cellular stress.

Inhibition of NNMT has been explored as a therapeutic strategy to curb cancer cell proliferation. For example, the application of NNMT inhibitors has been observed to restore normal SAM levels, leading to the reactivation of tumor suppressor genes and the subsequent suppression of cancer cell growth.

Influence on Cell Migration and Invasion

The expression of NNMT has been linked to the migratory and invasive capabilities of cancer cells, which are critical steps in the metastatic cascade. In various cancer models, including those for breast and lung cancer, higher levels of NNMT are associated with increased cell motility and invasion of surrounding tissues.

The mechanisms by which NNMT promotes cell migration and invasion are still under investigation, but several hypotheses have been put forward. One proposed mechanism involves the impact of NNMT on the epithelial-mesenchymal transition (EMT), a cellular program that is hijacked by cancer cells to gain migratory and invasive properties. Studies have indicated that NNMT can promote EMT by altering the expression of key transcription factors and cytoskeletal proteins.

Furthermore, the metabolic reprogramming induced by NNMT may also contribute to an invasive phenotype. By modulating cellular bioenergetics, NNMT can provide the necessary energy and building blocks for the dynamic processes of cell migration and invasion. The use of NNMT inhibitors in preclinical models has shown promise in reducing the metastatic potential of cancer cells by impairing their ability to move and invade.

Epigenetic Alterations and Gene Expression in Tumor Microenvironment

NNMT plays a crucial role in shaping the epigenetic landscape of cancer cells and influencing the tumor microenvironment. As a major consumer of SAM, NNMT can significantly impact the availability of methyl groups for histone and DNA methylation, two key epigenetic modifications that regulate gene expression.

In the context of cancer, altered histone methylation patterns due to NNMT overexpression can lead to the silencing of tumor suppressor genes and the activation of oncogenes. For example, research has shown that high NNMT activity is associated with a decrease in the repressive histone mark H3K27me3, leading to the aberrant expression of genes involved in cell cycle progression and proliferation.

Moreover, NNMT can influence the tumor microenvironment by modulating the secretome of cancer cells. The products of NNMT activity and the resulting metabolic shifts can lead to the secretion of factors that promote angiogenesis, inflammation, and immune evasion, all of which contribute to a supportive environment for tumor growth. NNMT inhibitors are being investigated for their potential to reverse these epigenetic changes and create a less favorable microenvironment for tumors.

Modulation of Cellular Bioenergetics and Drug Sensitivity

A hallmark of cancer is the alteration of cellular metabolism to support rapid growth and proliferation. NNMT is a key player in this metabolic reprogramming. By regulating the levels of NAD+ and SAM, NNMT influences major metabolic pathways, including glycolysis and oxidative phosphorylation.

High NNMT expression has been shown to shift cancer cells towards a glycolytic phenotype, a phenomenon known as the Warburg effect. This metabolic switch is advantageous for cancer cells as it allows for the rapid production of ATP and biosynthetic precursors. The role of NNMT in cellular bioenergetics also extends to its impact on mitochondrial function and reactive oxygen species (ROS) homeostasis.

The metabolic alterations driven by NNMT can also affect the sensitivity of cancer cells to chemotherapy. In some cases, high NNMT expression has been associated with resistance to certain drugs. This has led to the exploration of NNMT inhibitors as a means to sensitize cancer cells to conventional therapies. By targeting NNMT, researchers aim to disrupt the metabolic adaptability of cancer cells and enhance the efficacy of anti-cancer treatments.

Research AreaKey Findings Related to NNMT InhibitionCancer Models Studied
Cell Proliferation & Survival Inhibition of NNMT leads to decreased cell proliferation and induction of apoptosis.Colorectal Cancer, Bladder Cancer
Cell Migration & Invasion NNMT inhibitors reduce the migratory and invasive capacity of cancer cells.Breast Cancer, Lung Cancer
Epigenetic Alterations Inhibition of NNMT can restore normal histone methylation patterns and reactivate tumor suppressor genes.Glioblastoma, Ovarian Cancer
Cellular Bioenergetics & Drug Sensitivity NNMT inhibitors can disrupt cancer cell metabolism and sensitize cells to chemotherapy.Pancreatic Cancer, Prostate Cancer

Neurodegenerative Disease Models

The role of NNMT in the central nervous system and its potential involvement in neurodegenerative diseases is an emerging area of research. Studies have begun to explore the expression and activity of NNMT in the brain and its implications for neuronal health and disease.

In the context of neurodegenerative disorders such as Parkinson's disease, alterations in NNMT activity have been observed. Some research suggests that the byproducts of the NNMT reaction may have neurotoxic effects. For instance, the enzymatic conversion of nicotinamide by NNMT can lead to the formation of the pyridinium (B92312) ion, which has been structurally linked to neurotoxins known to induce parkinsonism in experimental models.

Furthermore, the impact of NNMT on cellular metabolism and epigenetic regulation is also relevant to neurodegeneration. The depletion of SAM by NNMT could impair essential methylation reactions in the brain, potentially affecting neurotransmitter synthesis and the expression of genes crucial for neuronal survival. Research using preclinical models is ongoing to better understand the contribution of NNMT to the pathology of neurodegenerative diseases and to evaluate the therapeutic potential of NNMT inhibitors in this context.

Musculoskeletal System Research Models (e.g., Muscle Regeneration)

Recent studies have highlighted a role for NNMT in the regulation of muscle development and regeneration. Research in models of muscle injury has shown that NNMT expression is dynamically regulated during the process of muscle repair.

It has been demonstrated that NNMT activity can influence the differentiation of muscle stem cells, also known as satellite cells. By modulating the cellular NAD+ pool, NNMT can impact the activity of sirtuins, a class of enzymes that are critical for myogenesis. Specifically, some studies suggest that the inhibition of NNMT can enhance muscle differentiation and regeneration.

For example, in models of aging-related muscle decline (sarcopenia), increased NNMT expression has been observed. The inhibition of NNMT in these models has been shown to improve muscle function and promote a regenerative state. These findings suggest that targeting NNMT could be a potential therapeutic avenue for conditions associated with muscle wasting and impaired regeneration. Further research is needed to fully elucidate the mechanisms through which NNMT governs musculoskeletal biology.

Discovery, Synthesis, and Structure Activity Relationships Sar of Nnmt Inhibitors

Medicinal Chemistry Approaches in NNMT Inhibitor Discovery

The identification of small molecule inhibitors of NNMT has been advanced through several key medicinal chemistry strategies. The publication of the first crystal structure of human NNMT in 2011, showing its active site interactions, was a pivotal moment that significantly accelerated the rational design of inhibitors. universiteitleiden.nlnih.gov

High-Throughput Screening (HTS) has been a foundational approach for identifying initial hits for NNMT inhibition. These campaigns involve testing large collections of compounds to find molecules that modulate the enzyme's activity. Various assay formats have been developed to facilitate this process, each with its own set of advantages.

Commonly used methods are enzyme-coupled assays that detect the formation of the by-product S-adenosyl-L-homocysteine (SAH). universiteitleiden.nl These assays often use fluorescent or luminescent readouts, making them technically straightforward and suitable for HTS. universiteitleiden.nltribioscience.comtribioscience.com However, care must be taken as SAH can also be generated through the chemical degradation of the cofactor S-adenosyl-L-methionine (SAM). universiteitleiden.nl Other HTS-compatible methods include fluorescence polarization (FP)-based competition assays, which can identify inhibitors that interact with the active site either directly or allosterically. nih.gov An FP assay for NNMT was developed with a robust Z' factor of 0.76, indicating its suitability for HTS. nih.gov

As an alternative to coupled assays, methods that directly measure the methylated product have been developed. One such assay uses quinoline (B57606) as an alternative substrate to nicotinamide (B372718) and relies on the inherent fluorescence of the product, 1-methylquinolinium (B1204318) (1-MQ). universiteitleiden.nl While this method is convenient and compatible with HTS, the fluorescence of the quinoline substrate itself must be accounted for. universiteitleiden.nl More specific and sensitive methods based on liquid chromatography-mass spectrometry (LC-MS) have also been developed to directly quantify the formation of 1-methylnicotinamide (B1211872) (MNA). universiteitleiden.nl

HTS campaigns have successfully identified novel inhibitor scaffolds. For instance, a screen of the Sanofi compound collection led to the discovery of a tricyclic, nicotinamide-competitive inhibitor series. universiteitleiden.nlmdpi.com Subsequent optimization of a hit from this screen yielded an inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 0.07 µM. universiteitleiden.nl

Fragment-Based Drug Discovery (FBDD) offers an efficient method for exploring chemical space to find novel starting points for inhibitor design. researchgate.net This approach screens smaller, low-molecular-weight compounds ("fragments") that typically exhibit weak binding but do so with high ligand efficiency. researchgate.net These fragment hits can then be optimized and grown into more potent, lead-like molecules.

FBDD has been successfully applied to identify novel classes of NNMT inhibitors. In one instance, a screen of 17,000 fragments identified three distinct classes of inhibitors. drugdiscoverychemistry.com One of these classes consisted of turnover inhibitors, which act as substrates for the enzyme. This inhibitory mechanism was characterized in detail using a novel surface biosensor methodology designed to quantify enzymatic turnover. drugdiscoverychemistry.com The FBDD approach is particularly valuable for identifying novel chemical matter that might be missed by traditional HTS. researchgate.net The process often requires sensitive biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to detect the weak binding of fragments. drugdiscoverychemistry.comnih.gov

The availability of high-resolution crystal structures of human NNMT has been a catalyst for rational and structure-based drug design (SBDD). mdpi.com These structures reveal the three-dimensional architecture of the enzyme's active site, including the binding pockets for the nicotinamide (NAM) substrate and the SAM cofactor, enabling the precise design of inhibitors. mdpi.commdpi.com

A prominent strategy in SBDD is the creation of bisubstrate inhibitors. These molecules are designed to mimic both the substrate and cofactor, thereby occupying both binding sites simultaneously to achieve high affinity and selectivity. mdpi.comnih.gov An early example, MvH45, linked a benzamide (B126) (mimicking NAM) to an Aza-SAH moiety (mimicking SAM), resulting in moderate NNMT inhibition (IC₅₀ = 29.2 µM). universiteitleiden.nl

More recent SBDD efforts have produced highly potent bisubstrate inhibitors. Inspired by the NNMT crystal structure, researchers designed NS1, a nicotinamide-SAM conjugate. harvard.eduacs.orgchemrxiv.org A key feature of NS1 is an alkynyl linker, which was rationally designed to mimic the linear, 180° geometry of the transition state during the methyl transfer from SAM to NAM. harvard.eduacs.org Synthesized in 14 steps, NS1 proved to be a high-affinity, subnanomolar inhibitor of NNMT. harvard.eduacs.org An X-ray co-crystal structure of NS1 bound to NNMT confirmed that the inhibitor spans the methyl transfer tunnel with ideal shape complementarity, occupying both the substrate and cofactor binding sites as intended by its design. harvard.educhemrxiv.org The development of NS1 and related compounds represents a significant achievement in SBDD, yielding some of the most potent and selective NNMT inhibitors reported to date. harvard.eduacs.org

Fragment-Based Drug Discovery

Chemical Classes of NNMT Inhibitors

Medicinal chemistry campaigns have yielded several distinct chemical classes of NNMT inhibitors. The most prominent among these are analogues of the natural substrate, nicotinamide, and derivatives of quinoline, an alternative substrate for the enzyme.

As direct mimics of the endogenous substrate, nicotinamide analogues represent a logical starting point for inhibitor design. These compounds typically act as competitive inhibitors by binding to the nicotinamide pocket in the enzyme's active site. mdpi.com Structure-activity relationship (SAR) studies have revealed that a cationic nitrogen group is a critical pharmacophoric feature for many of these inhibitors. mdpi.comresearchgate.net

Researchers at Sanofi reported a series of novel nicotinamide analogues that inhibit NNMT activity. nih.govresearchgate.net One such compound, after oral administration in mice, was shown to reduce the formation of MNA, the product of the NNMT reaction. nih.gov Another nicotinamide analogue, 6-methylaminonicotinamide, has also been reported as an NNMT inhibitor. mdpi.comnih.gov A pyrimidine-5-carboxamide derivative was found to have an IC₅₀ of 74 nM, demonstrating that potent inhibition can be achieved within this chemical class. researchgate.netepo.org

Quinoline is an alternative substrate for NNMT, making its derivatives a promising scaffold for inhibitor development. nih.govgoogle.com Screening of various N-methylated heterocyclic compounds, including quinoliniums, isoquinoliniums, and pyridiniums, identified the quinolinium scaffold as particularly effective, yielding inhibitors with IC₅₀ values in the low micromolar range (≈ 1 µM). acs.orgnih.gov

Comprehensive SAR studies have been conducted on this class. Computer-based docking studies of quinolinium analogues into the NNMT substrate-binding site showed a strong correlation between the predicted ligand-enzyme interaction scores and the experimentally measured IC₅₀ values. researchgate.netacs.orgnih.gov These models help to elucidate the key chemical features that drive the intermolecular interactions responsible for potent inhibition. acs.org A specific example, 5-amino-1-methylquinolinium (B14899983) (5-amino-1MQ), has been identified as a selective NNMT inhibitor. nih.gov The development of these quinoline-based inhibitors provides a valuable series for designing future drug-like molecules targeting NNMT. acs.orgnih.gov

Compound Data

Bisubstrate Mimics (e.g., NS1 and its Analogues)

Bisubstrate inhibitors are designed to simultaneously occupy both the nicotinamide (NAM) and S-adenosylmethionine (SAM) binding pockets of NNMT, a strategy intended to enhance both potency and selectivity. universiteitleiden.nl

A noteworthy example is NS1 , a potent, subnanomolar NNMT inhibitor developed through structure-based rational design. chemrxiv.orgresearchgate.netnih.govmedkoo.com A key feature of NS1 is an alkynyl linker, which mimics the linear, 180° transition state geometry of the methyl transfer reaction from SAM to NAM. chemrxiv.orgresearchgate.netnih.gov Synthesized as a single enantiomer and diastereomer in a 14-step process, NS1's design was informed by the co-crystal structure of NNMT with its native substrates. chemrxiv.orgrcsb.org X-ray crystallography of NS1 bound to NNMT confirmed that it binds in an orientation that closely resembles the native substrates, exploiting the same protein interactions. chemrxiv.orgresearchgate.net

Structure-activity relationship (SAR) studies of NS1 and its analogues have provided critical insights into the features necessary for high-affinity binding. chemrxiv.org The C17' amino group of NS1 was found to be crucial for its inhibitory activity. chemrxiv.org Modifications to the benzamide moiety also significantly impacted potency, highlighting the importance of this group in driving inhibition. nih.gov For instance, replacing the benzamide with a simple acetylene (B1199291) or phenyl-acetylene group resulted in poor inhibitors. nih.gov The linear geometry of the alkynyl linker proved to be optimal, as an aliphatic version of NS1 was nearly ten times less potent. chemrxiv.org

Initial bisubstrate inhibitors, such as MvH45 , which linked a benzamide to an Aza-SAH moiety, showed only moderate activity. universiteitleiden.nl Subsequent modifications, like extending the linker in MS2756 , initially decreased activity. universiteitleiden.nl However, further extension of the linker to the amino acid moiety in MS2734 restored inhibitory activity. universiteitleiden.nl More recent efforts have focused on incorporating unconventional SAM mimics to improve cell permeability, leading to the development of compounds like II399 , the first cell-potent bisubstrate NNMT inhibitor. nih.gov

Compound NameTypeKey FeaturesIC50/Ki
NS1 Bisubstrate MimicAlkynyl linker mimicking transition stateKi = 500 pM medkoo.com
MvH45 Bisubstrate MimicBenzamide linked to Aza-SAHIC50 = 29.2 µM universiteitleiden.nl
MS2734 Bisubstrate MimicExtended amino acid linkerIC50 = 14 µM mdpi.com
II399 Bisubstrate MimicUnconventional SAM mimicKi = 5.9 nM nih.gov

Tricyclic Cores

High-throughput screening campaigns have identified tricyclic compounds as a promising class of NNMT inhibitors. universiteitleiden.nlmdpi.com These inhibitors typically act by competing with nicotinamide for its binding site. universiteitleiden.nl

One such screening effort led to the discovery of a tricyclic core that, after extensive medicinal chemistry optimization, yielded the lead molecule JBSNF-000028 . researchgate.netnih.gov This compound demonstrated potent inhibition of both human and mouse NNMT. nih.gov The co-crystal structure of JBSNF-000028 bound to NNMT revealed that it binds in the nicotinamide pocket, stacking between tyrosine-204 and leucine-164. researchgate.netnih.gov Structure-activity relationship studies of this series showed that modifications to the aliphatic ring were generally not well-tolerated and often resulted in a complete loss of potency. researchgate.net

Another research initiative identified a different series of tricyclic compounds. mdpi.com Optimization of these hits led to a potent inhibitor with an IC50 value of 0.07 µM. universiteitleiden.nl Co-crystallization studies confirmed that these compounds bind within the nicotinamide binding pocket. universiteitleiden.nl

Covalent Inhibitors (e.g., Alpha-Chloroacetamide Compounds)

Covalent inhibitors represent another strategy for targeting NNMT. These compounds typically contain an electrophilic group that forms a covalent bond with a reactive residue in the enzyme. nih.gov

Alpha-chloroacetamide (αCA) compounds are a prominent class of covalent NNMT inhibitors. nih.govfrontiersin.org The first reported covalent inhibitor, RS004 , was identified through a competitive fragment-based screening and inhibits NNMT by reacting with a non-catalytic cysteine residue (Cys165) in the active site. nih.govfrontiersin.org

Further optimization of αCA compounds has led to more potent inhibitors. nih.govresearchgate.net However, a significant challenge with this class of inhibitors has been translating their in vitro potency to cellular systems. researchgate.net While several αCA compounds show sub-micromolar IC50 values in vitro and good proteomic selectivity in cell lysates, they often exhibit much weaker inhibition of NNMT in intact cells. researchgate.net This discrepancy highlights the complexities of targeting NNMT within a cellular environment. researchgate.net

Another type of covalent inhibition involves "suicide substrates," such as 4-chloropyridine (B1293800) and 4-chloronicotinamide. These molecules are N-methylated by NNMT, which increases their electrophilicity and leads to a subsequent reaction with Cys159, inactivating the enzyme. universiteitleiden.nlnih.gov

Compound NameTypeMechanism
RS004 Covalent (αCA)Reacts with Cys165
4-chloropyridine Covalent (Suicide Substrate)N-methylation followed by reaction with Cys159
4-chloronicotinamide Covalent (Suicide Substrate)N-methylation followed by reaction with Cys159

Structure-Activity Relationship (SAR) Studies

Elucidation of Key Pharmacophores and Functional Groups for NNMT Binding

SAR studies across different inhibitor classes have illuminated the key chemical features required for effective NNMT inhibition.

For nicotinamide-competitive inhibitors, a cationic nitrogen group has been identified as a crucial pharmacophoric feature. mdpi.com In a study of quinolinium analogues, comprehensive SAR revealed that these compounds selectively bind to the NNMT substrate-binding site. researchgate.net Docking studies have shown that active compounds in this class often feature electron-withdrawing substituents at specific positions, while bulky, electron-donating groups tend to abolish activity. mdpi.com

In the case of bisubstrate inhibitors like NS1, the SAR is more complex, involving interactions in both the NAM and SAM pockets. The alkynyl linker provides optimal geometry, and the benzamide functionality is a key driver of potency. chemrxiv.orgnih.gov The amino acid portion of the molecule also plays a critical role, with the C17' amino group being essential for high-affinity binding. chemrxiv.org The adenine (B156593) nucleobase is also indispensable, as its removal completely abrogates inhibition. chemrxiv.org

For cyclic peptides, alanine (B10760859) scanning has been used to identify essential residues for binding. rsc.org For one macrocyclic peptide, the side chains of arginine, glycine, N-hexyl-glycine, and tryptophan were found to be crucial, located at two key binding pockets. rsc.org The arginine residue forms electrostatic interactions, while N-hexyl-glycine and tryptophan sit in a hydrophobic pocket. rsc.org

Optimization Strategies for Potency and Selectivity

A primary strategy for optimizing NNMT inhibitors is the development of bisubstrate analogues that engage both the substrate and cofactor binding pockets. universiteitleiden.nlnih.gov This approach aims to achieve higher potency and selectivity compared to inhibitors that target only one pocket. universiteitleiden.nl The design of NS1, with its transition-state mimicking alkyne linker, is a prime example of this strategy's success. chemrxiv.orgresearchgate.netnih.gov

Another key optimization strategy involves probing the different binding pockets with various functional groups. acs.org For example, incorporating a naphthalene (B1677914) moiety to bind in the hydrophobic nicotinamide pocket via π–π stacking interactions significantly increased the activity of a series of bisubstrate-like inhibitors. frontiersin.orgacs.org This led to a 10-fold improvement in activity over the initial lead compound. acs.org

For covalent inhibitors, activity-based protein profiling (ABPP)-guided medicinal chemistry has been employed to optimize potency and selectivity. researchgate.net This has resulted in αCA compounds with sub-micromolar IC50 values in vitro and excellent proteomic selectivity. researchgate.net

In the realm of cyclic peptides, optimization has focused on balancing lipophilicity with inhibitory activity to achieve cellular potency. nih.govacs.orgrsc.org By systematically modifying the peptide sequence and incorporating noncanonical amino acids, researchers have been able to dramatically improve inhibitory activity while also enhancing cell permeability. acs.orgrsc.org

Impact of Chemical Modifications on Enzyme-Inhibitor Interactions

The development of potent and selective nicotinamide N-methyltransferase (NNMT) inhibitors, such as the bisubstrate inhibitor NS1, has been significantly advanced through detailed structure-activity relationship (SAR) studies. These investigations, supported by X-ray crystallography and biochemical assays, have elucidated the critical role of specific chemical features of the inhibitor in its interaction with the enzyme's active site. chemrxiv.orgnih.govresearchgate.net

NS1 is a nicotinamide-S-adenosylmethionine (SAM) conjugate designed to mimic the transition state of the methyl transfer reaction catalyzed by NNMT. chemrxiv.orgacs.org Its design and subsequent modifications have provided a clear understanding of the molecular interactions that govern its high affinity and selectivity.

The Crucial Role of the Alkynyl Linker

A key innovation in the design of NS1 is the incorporation of an alkyne linker. nih.govacs.org This feature was engineered to replicate the linear, 180° geometry of the transition state during the transfer of a methyl group from the cofactor SAM to nicotinamide. chemrxiv.orgresearchgate.net An X-ray co-crystal structure of NS1 bound to human NNMT revealed that this alkynyl linker is ideally suited to span the methyl transfer tunnel of the enzyme, demonstrating exceptional shape complementarity. chemrxiv.orgnih.govacs.org

The superiority of the linear alkynyl linker was confirmed by comparing NS1 to its aliphatic analogue. The aliphatic version (Aliphatic NS1 (15)), featuring a more flexible and staggered aliphatic chain, was found to be nearly ten times less potent than NS1. chemrxiv.org This suggests that the narrow methyl transfer tunnel of NNMT preferentially accommodates the rigid and linear geometry of the alkyne. chemrxiv.org

Stereochemistry and Potency

SAR studies have underscored the critical importance of stereochemistry for potent inhibition. NS1 was synthesized as a single enantiomer and diastereomer. chemrxiv.orgnih.gov When compared to its C6' epimer (14), NS1 exhibited more than a 200-fold greater inhibitory activity. chemrxiv.org This dramatic loss of potency in the epimer highlights a strict stereochemical requirement for optimal binding within the NNMT active site. The aliphatic epimer (16) showed a similarly low potency to the alkynyl epimer, further emphasizing that correct stereochemistry is a dominant factor for high-affinity interaction. chemrxiv.org

Table 1: Impact of Linker and Stereochemistry on NNMT Inhibition
CompoundDescriptionInhibition Constant (Ki)Relative Potency Compared to NS1
NS1 (10)Alkynyl linker with correct stereochemistry500 pM1x
Aliphatic NS1 (15)Aliphatic linker with correct stereochemistry~5 nM~10x less potent
NS1-C6' epimer (14)Alkynyl linker with inverted stereochemistry at C6'>100 nM>200x less potent

Importance of the Benzamide Moiety

The modular synthesis of NS1 allowed for a systematic evaluation of its constituent parts. nih.gov This incremental approach revealed that the benzamide functionality is a primary driver of the compound's high potency. nih.gov An SAR analysis beginning with a minimal motif, desthia-SAH (11), which lacks the entire alkynyl-benzamide side chain, showed it to be a poor NNMT inhibitor. The subsequent addition of an acetylene (12) or a phenyl-acetylene (13) side chain did not significantly improve inhibitory activity. nih.gov It was only with the inclusion of the complete benzamide structure, as seen in NS1 (10), that subnanomolar potency was achieved. nih.gov This demonstrates that the benzamide group is essential for key binding interactions within the nicotinamide binding pocket of the enzyme. nih.gov

Table 2: SAR of NS1 Analogues - Incremental Buildup
Compound NumberStructure DescriptionNNMT Inhibitory Potency
11desthia-SAH (lacks alkynyl-benzamide side chain)Poor
12desthia-SAH with acetylene side chainPoor
13desthia-SAH with phenyl-acetylene side chainPoor
10 (NS1)Full structure with benzamide functionalityHigh (Ki = 500 pM)

Enzyme-Inhibitor Binding Interactions

Crystallographic data shows that NS1 binds to NNMT in a manner that closely mimics the binding of the native substrates, SAM and nicotinamide (NAM). researchgate.net The inhibitor leverages the same hydrogen bonds and electrostatic interactions used to bind the natural substrates. researchgate.netnih.gov The homocysteine portion of NS1 interacts with a group of residues that includes Y20, Y25, G63, Y69, and T163, while the nicotinamide-mimicking benzamide portion engages with residues such as Y20, D197, S201, Y204, and S213. nih.gov The alkynyl linker effectively bridges these two interaction sites across the enzyme's active site tunnel. chemrxiv.orgresearchgate.net This bisubstrate approach, capitalizing on interactions in both the SAM and nicotinamide binding pockets, is the foundation for NS1's high affinity and selectivity. chemrxiv.orgnih.gov

Preclinical Research Methodologies and Findings for Nnmt Inhibitors

In Vitro Enzymatic and Biochemical Assays

Enzyme Activity and Kinetic Analysis (e.g., IC50, Ki Determination)

The inhibitory potency of NS1 against NNMT has been rigorously evaluated using various in vitro assays. A fluorescence-based NNMT inhibition assay revealed NS1 to be a highly potent, subnanomolar inhibitor of NNMT. nih.gov In this assay, NNMT catalyzes the SAM-dependent methylation of a substrate like quinoline (B57606), which produces a fluorescent product, 1-methylquinolinium (B1204318) (1MQ). nih.gov The rate of this reaction can be monitored to determine the inhibitory activity of compounds.

Kinetic studies have been crucial in defining the potency of NS1. The inhibition constant (Ki) for NS1 was determined to be 500 pM, highlighting its high affinity for NNMT. nih.govmedkoo.com This value is a true dissociation constant, independent of the substrate used (quinoline vs. nicotinamide), because NS1 acts as a bisubstrate inhibitor, precluding the simultaneous binding of either of the natural substrates. nih.gov The determination of Ki values, often spanning several orders of magnitude, allows for a standardized comparison of the potency of different inhibitors. nih.gov For instance, the pKi (-log10Ki) is frequently used to facilitate these comparisons. nih.gov

The full time-course of the enzymatic reaction in the presence and absence of NS1 was analyzed using specialized software like DynaFit. nih.govresearchgate.net This software performs a least-squares fit to a system of first-order differential equations that model the reaction mechanism, allowing for the calculation of microscopic rate constants for the association (kon) and dissociation (koff) of the enzyme-inhibitor complex. nih.gov The inhibition constant (Ki) is then calculated as the ratio of koff to kon. nih.gov

Table 1: In Vitro Inhibition Data for NS1 and Related Compounds

Compound Trivial Name Ki (nM) pKi
10 NS1 0.5 9.30
14 NS1-C6' epimer >100 <7.00
15 NS1-Alkane 4.5 8.35
17 Des-amino acid NS1 250 6.60
19 Des-adenine NS1 >10000 <5.00
24 NS1-AminoAmide 1.7 8.77

| 25 | NS1-Urea | 7.6 | 8.12 |

This table presents a selection of data to illustrate the structure-activity relationship and is not exhaustive.

Substrate Binding and Turnover Kinetics

NS1 was designed as an alkynyl bisubstrate inhibitor, featuring an alkyne linker that mimics the linear, 180° transition state geometry of the methyl transfer reaction from SAM to nicotinamide (B372718) (NAM). chemrxiv.orgnih.gov X-ray co-crystal structures have confirmed that NS1 binds to NNMT in a manner that closely resembles the binding of the native substrates, with the alkynyl linker occupying the methyl transfer tunnel. nih.govresearchgate.net This structural arrangement allows NS1 to effectively occupy both the NAM and SAM binding sites simultaneously. nih.govresearchgate.net

The binding of NS1 exploits the same amino acid residues within the NNMT active site that are responsible for binding the native substrates. researchgate.net This mimicry of the transition state contributes to the high affinity and slow dissociation of the inhibitor from the enzyme. The kinetic mechanism of NNMT has been described as a rapid equilibrium ordered Bi-Bi mechanism, where SAM binds first, followed by NAM. nih.gov Bisubstrate inhibitors like NS1 are designed to take advantage of this mechanism by occupying both sites, leading to potent inhibition. nih.gov

Thermal Stabilization Assays (e.g., Cellular Thermal Shift Assay)

The cellular thermal shift assay (CETSA) is a powerful technique used to verify the direct binding of a drug to its target protein within a cellular environment. harvard.edu This method relies on the principle that a protein's thermal stability increases upon ligand binding. In studies involving NS1, CETSA was performed using lysate from K562 cells, a human chronic myelogenous leukemia line known to express NNMT. nih.govresearchgate.net

The results of the CETSA demonstrated that NS1 significantly stabilizes the NNMT protein. nih.gov Specifically, NS1 induced a thermal shift, increasing the melting temperature of NNMT by 8°C. nih.govharvard.edu This stabilization was also shown to be dose-dependent, further confirming a direct and specific interaction between NS1 and NNMT in a cellular context. nih.govharvard.edu Another analogue, NS1-Urea (compound 25), also showed a stabilizing effect, albeit to a lesser extent, with a 5°C shift. nih.govharvard.edu

Cellular Research Models

Assessment of Cellular NNMT Activity and Product (MNAM) Levels

To assess the cellular efficacy of NS1, its ability to inhibit NNMT activity within cells was measured by quantifying the levels of the product of the NNMT reaction, 1-methylnicotinamide (B1211872) (MNAM). chemrxiv.orgharvard.edu These experiments were conducted in U2OS cells, a human bone osteosarcoma cell line that expresses NNMT. chemrxiv.orgresearchgate.net

Despite its high potency in biochemical assays, the effect of NS1 on cellular MNAM levels was found to be modest. chemrxiv.org This discrepancy is likely due to limited cell permeability. chemrxiv.orgresearchgate.net To address this, a more cell-permeable methyl ester prodrug of NS1, NS1-methyl ester (compound 23), was synthesized and tested. chemrxiv.orgresearchgate.net This analogue demonstrated a more pronounced effect, decreasing MNAM levels by 30% at a concentration of 31.6 µM. chemrxiv.orgresearchgate.net These findings highlight the critical challenge of translating potent biochemical inhibition into effective cellular activity, often limited by the physicochemical properties of the inhibitor. universiteitleiden.nl

Table 2: Cellular MNAM Reduction by NS1 and Analogues in U2OS Cells

Compound Trivial Name Concentration (µM) % MNAM Reduction
NS1 NS1 31.6 Modest

| 23 | NS1-Methyl Ester | 31.6 | 30% |

Impact on NAD+ and SAM/SAH Levels in Cells

The activity of NNMT has a direct impact on the cellular pools of nicotinamide adenine (B156593) dinucleotide (NAD+) and the S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH) ratio. frontiersin.org NNMT consumes NAM, a primary precursor for the NAD+ salvage pathway, and SAM, the universal methyl donor. frontiersin.orgnih.gov Therefore, inhibition of NNMT is expected to increase the availability of NAM for NAD+ synthesis and alter the SAM/SAH ratio. nih.govpatsnap.com

By preventing the methylation of NAM, NNMT inhibitors can increase the pool of NAM available for the NAD+ salvage pathway, potentially leading to increased cellular NAD+ levels. nih.govpatsnap.commdpi.com Elevated NAD+ levels are associated with numerous beneficial cellular processes. patsnap.com Furthermore, NNMT inhibition can lead to an increase in SAM levels and the SAM/SAH ratio, which can influence cellular methylation potential and epigenetic regulation. nih.govnih.gov While the direct effects of NS1 on these specific cellular metabolites have not been extensively detailed in the provided context, the general consequence of potent NNMT inhibition is the modulation of these critical cellular cofactors. frontiersin.orgnih.govfrontiersin.org Studies with other NNMT inhibitors have shown that their application can lead to significant increases in NAD+ levels in various cell types. nih.gov However, the interplay is complex, as NNMT knockdown in some models did not significantly alter NAD+ or SAM/SAH levels, suggesting context-dependent regulation. frontiersin.org

Effects on Energy Metabolism and Oxygen Consumption in Adipocytes

Inhibition of Nicotinamide N-methyltransferase (NNMT) has been shown to augment cellular energy expenditure. escholarship.org In vitro studies using adipocytes have demonstrated that diminishing NNMT expression through RNA interference leads to a significant increase in oxygen consumption. nih.govresearchgate.net Specifically, the knockdown of the Nnmt gene in adipocytes resulted in a 60% increase in oxygen consumption. researchgate.net Conversely, the overexpression of Nnmt in adipocytes led to a decrease in oxygen consumption. nih.govresearchgate.net

This regulation of oxygen consumption by NNMT appears to be cell-autonomous, as similar effects were observed in cultured hepatoma cells. researchgate.net The mechanism behind this increased energy expenditure involves the modulation of S-adenosylmethionine (SAM) and NAD+ levels. nih.gov NNMT inhibition leads to increased levels of these crucial cofactors, which in turn upregulates polyamine flux. escholarship.orgnih.gov The enhanced polyamine flux contributes to elevated energy expenditure. frontiersin.org This connection is supported by findings that the increase in oxygen consumption in adipocytes following NNMT inhibition is dependent on the enzymes ornithine decarboxylase (ODC), spermidine/spermine N1-acetyltransferase (SSAT), and polyamine oxidase (PAO). escholarship.orgnih.gov

Influence on Cell Proliferation, Migration, and Invasion in Cancer Cell Lines

NNMT is overexpressed in a variety of cancers, and its inhibition has been shown to impact cancer cell behaviors such as proliferation, migration, and invasion. acs.orguniversiteitleiden.nl Small interfering RNA (siRNA) knockdown of NNMT has been demonstrated to decrease the proliferative, migratory, and invasive capabilities of cancer cells. universiteitleiden.nlnih.gov

In specific cancer cell lines, the effects of NNMT inhibition are notable. For instance, in clear cell renal cell carcinoma, NNMT promotes invasion and metastasis by inducing the expression of matrix metalloproteinase 2 (MMP2). nih.gov This is achieved by altering Akt phosphorylation and affecting the interaction between the transcription factor SP1 and the MMP2 promoter. nih.gov In hepatocellular carcinoma, NNMT has been found to promote cell invasion and metastasis by altering histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) patterns and upregulating CD44 expression. mdpi.com The product of the NNMT reaction, 1-methylnicotinamide (1-MNA), has been shown to stabilize the CD44 protein, further promoting cancer cell invasion and migration. nih.govmdpi.com

Furthermore, NNMT overexpression has been linked to increased resistance to certain chemotherapeutic agents in breast cancer and non-small-cell lung cancer cells. mdpi.comnih.gov

Regulation of Epigenetic Markers and Gene Expression

NNMT plays a significant role in epigenetic regulation by influencing the cellular methylation potential. nih.gov By consuming the universal methyl donor S-adenosylmethionine (SAM), NNMT can lead to a decrease in cellular SAM levels, which in turn can impact DNA and histone methylation. frontiersin.orgchemrxiv.org Overexpression of NNMT has been associated with global hypomethylation and has been shown to promote the formation of cancer-associated fibroblasts (CAFs) by altering the methylation status of genes involved in collagen production. researchgate.net

In cancer cells, NNMT-mediated depletion of SAM can lead to DNA hypomethylation and accelerated tumor growth. chemrxiv.org The effect of NNMT on DNA hypomethylation is dependent on methionine concentrations. nih.gov Specifically, NNMT can regulate the expression of pro-oncogenic genes by reducing the methylation of CpG islands, leading to enhanced gene expression. mdpi.com

NNMT inhibition has been shown to affect histone methylation. For example, NNMT inhibition increases adipose SAM levels, which affects histone H3 lysine 4 (H3K4) methylation in adipose tissue. escholarship.orgnih.gov In cancer-associated fibroblasts, NNMT inhibitors increased histone methylation. nih.gov In an in vivo model of ovarian cancer, NNMT inhibition led to an enhancement in the trimethylation of histone H3K27. mdpi.com This suggests that NNMT's influence on epigenetic markers is a key mechanism through which it regulates gene expression and cellular function. uniovi.esresearchgate.net

Modulation of Mitochondrial Function

NNMT activity is linked to the regulation of mitochondrial function, primarily through its influence on NAD+ metabolism. frontiersin.orgmdpi.com NAD+ is a critical cofactor for maintaining mitochondrial function and energy metabolism. nih.gov Decreased NAD+ levels, which can be a consequence of high NNMT activity, can impair the efficiency of the mitochondrial respiratory chain and reduce energy production. nih.govfrontiersin.org

In the context of cancer, while cancer cells predominantly rely on glycolysis (the Warburg effect), mitochondrial activity remains essential for generating intermediates for biosynthesis. nih.gov Sirtuins, which are NAD+-dependent enzymes, regulate the expression of several genes involved in mitochondrial function, such as uncoupling protein-2 (UCP2) and PGC1α, the master regulator of mitochondrial biogenesis. nih.gov By modulating NAD+ levels, NNMT can indirectly influence the activity of sirtuins and thereby affect mitochondrial gene expression and function. frontiersin.org

Depletion of the BRCA1 gene, which can lead to mitochondrial respiration defects and decreased ATP levels, has been shown to be driven primarily by the upregulation of NNMT. frontiersin.org This positions NNMT as a potential therapeutic target in cancers with BRCA1 deficiency. frontiersin.org Furthermore, NNMT has been reported to affect mitochondrial function by regulating NAD+ biosynthesis, which can alter the sensitivity of tumor cells to inhibitors of mitochondrial oxidative phosphorylation. mdpi.com

Studies on Adipogenesis and Differentiation

NNMT has been identified as a key regulator in the early stages of adipogenesis, the process of pre-adipocyte differentiation into mature adipocytes. nih.govus.es During the initial phase of adipocyte differentiation, NNMT expression is transactivated by the transcription factor CCAAT/Enhancer Binding Protein beta (CEBPB) in response to glucocorticoid induction. nih.govus.es

Genetic knockout of Nnmt in 3T3-L1 pre-adipocytes was found to impair terminal adipogenesis. nih.govus.es This impairment was characterized by a delay in cell cycle exit during mitotic clonal expansion, a critical step for cellular commitment to differentiation. nih.govus.es Similarly, the chemical inhibition of NNMT during the early stages of adipogenesis using the small molecule inhibitor CC-410 also resulted in impaired terminal differentiation by deregulating the glucocorticoid signaling network. nih.govus.esresearchgate.net

These findings suggest that NNMT plays a crucial role in the GC-CEBP axis during the early phases of adipogenesis. nih.govus.esresearchgate.net Blockade of NNMT during the initial phases of adipogenesis has been shown to inhibit the differentiation of preadipocytes into adipocytes. nih.govresearchgate.net

In Vivo Animal Models

Efficacy in Diet-Induced Obesity (DIO) Mouse Models

NNMT inhibitors have demonstrated efficacy in animal models of diet-induced obesity (DIO). researchgate.net In DIO mice, treatment with the small-molecule NNMT inhibitor 5A1MQ limited body weight and fat mass gains. nih.gov This was achieved without affecting food intake. nih.gov

Furthermore, NNMT inhibition has been shown to improve several metabolic parameters in DIO mice. Treatment with 5A1MQ improved oral glucose tolerance and insulin (B600854) sensitivity, and suppressed hyperinsulinemia. nih.gov Another NNMT inhibitor, JBSNF-000028, also demonstrated insulin sensitization, glucose modulation, and body weight reduction in a DIO mouse model. researchgate.net Genetic knockdown of Nnmt in the white adipose tissue and liver of mice protected them against diet-induced obesity by increasing cellular energy expenditure. escholarship.orgnih.gov

Histological analysis of the liver from 5A1MQ-treated DIO mice revealed attenuated hepatic steatosis (fatty liver) and macrophage infiltration, along with reduced liver weight, size, and triglyceride levels. nih.gov This indicates an improvement in liver pathology associated with obesity. The beneficial effects of NNMT inhibitors in these models are supported by their ability to distribute effectively to metabolically active tissues such as adipose tissue, muscle, and liver. nih.gov

Modulation of Energy Expenditure

Evaluation in Cancer Xenograft or Syngeneic Models

Beyond metabolic disease, NNMT is overexpressed in numerous cancers and is implicated in tumor progression and therapy resistance. frontiersin.orgfrontiersin.org Preclinical cancer models have been instrumental in evaluating the therapeutic potential of NNMT inhibition.

Inhibition or silencing of NNMT has been shown to suppress tumor growth and metastasis in various cancer models. mdpi.com In a xenograft model of ovarian cancer, the presence of stromal cells (cancer-associated fibroblasts or CAFs) expressing NNMT supported tumor growth and metastasis. nih.gov Silencing NNMT in these CAFs reduced tumor-initiating activity and growth in co-implantation experiments. nih.govresearchgate.net Similarly, in models of oral squamous cell carcinoma, silencing NNMT in CAFs reduced tumor growth, while overexpressing it in other fibroblasts accelerated it. researchgate.net

NNMT knockdown has been reported to cause significant suppression of cell proliferation and anchorage-independent growth both in vitro and in vivo. frontiersin.orgfrontiersin.org Mechanistically, NNMT influences the tumor microenvironment, in part by regulating the deposition of extracellular matrix components like type I collagen. researchgate.net These findings highlight that targeting NNMT can disrupt the supportive stromal environment, thereby inhibiting tumor progression.

Table 3: Preclinical Effects of NNMT Inhibition on Tumor Growth

Intervention Cancer Model Key Findings Reference(s)
shNNMT in CAFs Ovarian Cancer Xenograft Reduced in vivo tumor growth and metastasis. nih.gov
shNNMT in CAFs Oral Squamous Cell Carcinoma Reduced tumor-initiating activity and growth. researchgate.net
NNMT Overexpression Oral Squamous Cell Carcinoma Accelerated tumor growth in co-inoculation experiments. researchgate.net
NNMT Knockdown General in vitro/in vivo Significant suppression of cell proliferation and anchorage-independent growth. frontiersin.orgfrontiersin.org

A growing body of evidence indicates that NNMT plays a crucial role in the resistance of cancer cells to standard therapies. nih.gov Overexpression of NNMT has been linked to chemoresistance in breast cancer and colorectal cancer. frontiersin.orgnih.gov In colorectal cancer cells, NNMT enhances resistance to 5-fluorouracil (B62378) (5-FU) by reducing drug-induced apoptosis; inhibiting NNMT attenuated this effect in an in vivo mouse model. nih.gov

Silencing the NNMT gene has been shown to increase both the chemosensitivity and radiosensitivity of glioblastoma and melanoma cells. frontiersin.orgfrontiersin.org In a model of radioresistant prostate cancer, knockdown of NNMT resulted in significant radiosensitization, leading to increased cell senescence after irradiation. mdpi.com Furthermore, combining NNMT inhibitors with other agents, such as autophagy inhibitors, has been proposed as a strategy to overcome drug resistance in non-small cell lung cancer. frontiersin.org These preclinical findings strongly suggest that inhibiting NNMT could be a valuable strategy to overcome therapy resistance and improve outcomes in combination with conventional cancer treatments. frontiersin.orgnih.gov

Impact on Tumor Growth and Metastasis

Application in Muscle Regeneration Models (e.g., Duchenne Muscular Dystrophy Mice)

Emerging preclinical research suggests that inhibiting nicotinamide N-methyltransferase (NNMT) could be a promising strategy for promoting muscle regeneration, particularly in the context of diseases like Duchenne muscular dystrophy (DMD). Skeletal muscles of DMD patients show significantly increased expression of NNMT, which is thought to contribute to the dysfunction of muscle stem cells (muSC) and metabolic issues observed in the disease.

In mouse models of DMD, specifically the B10/mdx and D2/mdx strains, researchers are conducting proof-of-concept studies to evaluate the efficacy of NNMT inhibitors. One such inhibitor, RTL-72484, was initially developed for age-related muscle degeneration but has shown potential for improving muscle regeneration and function in DMD models. The proposed mechanism is that by inhibiting NNMT, RTL-72484 increases muSC activity, enhances mitochondrial function, and ultimately improves muscle strength and function.

Studies in aged mouse models have also demonstrated the potential of NNMT inhibitors to accelerate muscle regeneration. universiteitleiden.nluniovi.es For instance, the NNMT inhibitor 5-amino-1-methylquinolinium (B14899983) has been shown to promote myoblast differentiation by increasing intracellular NAD+ concentrations, which in turn regulates protein deacetylation by sirtuins. uniovi.es Another study highlighted that targeted inhibition of NNMT in a D-galactose-induced aging mouse model improved muscle strength and mass. nih.gov This was associated with increased levels of NAD+, PGC1α, and p-AMPK in the muscles. nih.gov

The therapeutic potential of targeting related pathways has also been explored in DMD mouse models. For example, inhibiting CSF1R, which depletes resident macrophages in muscles, was shown to protect dystrophic muscle from damage by inducing a metabolic shift in muscle fibers. frontlinegenomics.com While not a direct NNMT inhibitor, this highlights the importance of metabolic reprogramming in treating muscular dystrophy. frontlinegenomics.com

The table below summarizes key findings from studies using NNMT inhibitors in muscle regeneration models.

ModelCompound/MethodKey FindingsReference
Duchenne Muscular Dystrophy (DMD) Mouse Models (B10/mdx, D2/mdx)RTL-72484Proposed to increase muscle stem cell activity, enhance mitochondrial function, and improve muscle strength.
Aged Mouse Muscle Injury Model5-amino-1-methylquinoliniumAccelerated muscle regeneration by regulating the NAD+ salvage pathway and promoting myoblast differentiation. uniovi.es
D-galactose-induced Aging Mouse ModelNNMT inhibitor (NNMTi)Improved grip strength, alleviated decline in muscle mass, and increased NAD+, PGC1α, and p-AMPK levels in muscle. nih.gov
Naturally Aging Mouse ModelNNMT inhibitor (NNMTi)Slowed the decline in forelimb and four-limb grip strength and alleviated the decrease in the lean mass index. nih.gov

Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation Studies in Animal Models

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for understanding the relationship between the concentration of a drug in the body over time and its observed effects. For NNMT inhibitors, these studies in animal models have been instrumental in validating NNMT as a viable therapeutic target for metabolic diseases.

One study in diet-induced obese (DIO) mice investigated the effects of the small-molecule NNMT inhibitor, 5A1MQ. nih.gov The results demonstrated that treatment with 5A1MQ led to a dose-dependent limitation of body weight and fat mass gains, improved glucose tolerance and insulin sensitivity, and suppressed hyperinsulinemia. nih.gov These pharmacodynamic effects were supported by high systemic exposure and effective distribution of the compound to metabolically active tissues such as adipose, muscle, and liver following subcutaneous administration. nih.gov

Another NNMT inhibitor, JBSNF-000088, was shown to inhibit both human and mouse NNMT activity. researchgate.net In a diet-induced obese mouse model, this compound reduced levels of 1-methylnicotinamide (MNA), the product of the NNMT reaction, in plasma, liver, and adipose tissue. researchgate.net This target engagement led to insulin sensitization, glucose modulation, and a reduction in body weight. researchgate.net Similarly, treatment with NNMT inhibitors like 5-amino-1-methylquinoline or 6-methoxynicotinamide (B1672817) in DIO mice resulted in reduced body weight, increased insulin sensitivity, and improved glucose tolerance. mdpi.com

The table below presents a summary of PK/PD findings for various NNMT inhibitors in animal models.

CompoundAnimal ModelKey PK/PD FindingsReference
5A1MQDiet-Induced Obese (DIO) MiceHigh systemic exposure and distribution to adipose, muscle, and liver; dose-dependently limited weight/fat gain, improved glucose tolerance and insulin sensitivity. nih.gov
JBSNF-000088Diet-Induced Obese (DIO) MiceReduced MNA levels in plasma, liver, and adipose tissue; led to insulin sensitization, glucose modulation, and body weight reduction. researchgate.net
5-amino-1-methylquinolineDiet-Induced Obese (DIO) MiceResulted in reduced body weight, higher insulin sensitivity, and improved glucose tolerance. mdpi.com
6-methoxynicotinamideDiet-Induced Obese (DIO) MiceLed to reduced body weight, higher insulin sensitivity, and improved glucose tolerance. mdpi.com

These studies underscore the correlation between the pharmacokinetic properties of NNMT inhibitors, such as their distribution to key metabolic tissues, and their pharmacodynamic effects on metabolic parameters. However, the development of NNMT inhibitors with favorable PK/PD properties remains an active area of research. researchgate.net

Target Engagement Assessment in Animal Tissues

Assessing target engagement is a critical step in drug development to confirm that a compound interacts with its intended molecular target in a living organism. For NNMT inhibitors, various methodologies have been employed in animal models to demonstrate that these compounds effectively bind to and inhibit NNMT in relevant tissues.

A primary method for assessing NNMT target engagement is the measurement of the downstream product of the enzymatic reaction, 1-methylnicotinamide (MNA). A reduction in MNA levels in tissues and plasma following inhibitor administration provides strong evidence of target inhibition. For instance, the NNMT inhibitor JBSNF-000028 was shown to reduce MNA levels in the plasma, liver, and adipose tissue of mice. researchgate.net

Another approach to confirm target engagement is through the cellular thermal shift assay (CETSA). This method assesses the thermal stability of a protein in the presence of a ligand. The small molecule inhibitor 5-amino-1-methylquinolin-1-ium (NNMTi) demonstrated target engagement in human cancer-associated fibroblasts (CAFs) as assessed by CETSA. escholarship.org

Activity-based protein profiling (ABPP) has also been utilized to guide the development and assess the selectivity of covalent NNMT inhibitors. researchgate.net This technique has been instrumental in optimizing the potency and selectivity of α-chloroacetamide (αCA) compounds, although challenges in translating in vitro potency to cellular activity have been noted. researchgate.net

The table below outlines different methods used to assess NNMT inhibitor target engagement in animal tissues.

Assessment MethodKey PrincipleExample ApplicationReference
Measurement of 1-methylnicotinamide (MNA)Quantifying the reduction of the NNMT enzymatic product in tissues and plasma.JBSNF-000028 reduced MNA levels in mouse plasma, liver, and adipose tissue. researchgate.net
Cellular Thermal Shift Assay (CETSA)Measuring the change in thermal stability of NNMT upon inhibitor binding.5-amino-1-methylquinolin-1-ium showed target engagement in human CAFs. escholarship.org
Activity-Based Protein Profiling (ABPP)Using chemical probes to assess the binding and selectivity of covalent inhibitors.Guided the optimization of α-chloroacetamide (αCA) covalent NNMT inhibitors. researchgate.net

Despite the development of potent and selective NNMT inhibitors, achieving effective target engagement in cellular and in vivo systems remains a challenge. universiteitleiden.nlresearchgate.net This highlights the need for continued research to develop inhibitors with improved properties for clinical applications. universiteitleiden.nl

Structural Biology and Computational Studies of Nnmt Inhibitor Complexes

X-Ray Crystallography of NNMT with Substrates and Inhibitors

X-ray crystallography has been instrumental in visualizing the interactions between NNMT and its ligands, providing a foundational understanding for the rational design of inhibitors like NS1.

Elucidation of Active Site Architecture

Crystallographic studies of human NNMT (hNNMT) have revealed a complex active site composed of two adjacent binding pockets for its substrates: nicotinamide (B372718) (NAM) and S-adenosylmethionine (SAM). mdpi.comnih.govresearchgate.netnih.gov The active site architecture is characterized by three defined sub-pockets: pocket A for the adenine (B156593) and sugar unit of SAM, pocket B for the homocysteine moiety of SAM, and pocket C for the nicotinamide unit. mdpi.com The distance between the nitrogen atom of NAM and the sulfur atom of S-adenosyl-L-homocysteine (SAH), the demethylated product of SAM, ranges from 3.5 to 4.2 Å. researchgate.netnih.gov This spatial arrangement is consistent with the SN2-like mechanism proposed for methyl transfer. nih.gov The binding of SAM induces a conformational change that facilitates the subsequent binding of NAM in a rapid equilibrium ordered mechanism. researchgate.netnih.gov

Identification of Key Residues for Inhibitor Binding

Through co-crystallization of NNMT with its substrates and inhibitors, specific amino acid residues crucial for binding have been identified. In the NAM-binding pocket (Pocket C), residues Asp197 and Ser213 form hydrogen bonds with the carboxamide group of nicotinamide. mdpi.comnih.govresearchgate.net A hydrophobic clamp formed by Tyr204 and Leu164 positions the aromatic ring of the nicotinamide. nih.govresearchgate.net In the SAM-binding pockets (Pockets A and B), residues such as Tyr20, Asp142, and Val143 play significant roles in interacting with the SAM molecule. mdpi.com Mutagenesis studies have confirmed the functional importance of residues like Tyr20 and Asp197, where substitutions led to a dramatic decrease in enzyme activity. nih.gov

Structural Insights into Inhibitor Binding Modes (e.g., NS1 occupying both NAM and SAM pockets)

The co-crystal structure of NS1 bound to hNNMT (PDB ID: 6ORR) provides a clear picture of its inhibitory mechanism. nih.govchemrxiv.orgresearchgate.net NS1, as a bisubstrate inhibitor, impressively occupies both the NAM and SAM binding sites simultaneously. nih.govharvard.educhemrxiv.orgresearchgate.net Its design features an alkynyl linker that spans the "methyl transfer tunnel" between the two pockets, effectively mimicking the linear, 180° transition state geometry of the methyl transfer reaction. nih.govharvard.educhemrxiv.orgresearchgate.net This optimal positioning allows NS1 to engage with the same key residues that bind the native substrates, leading to its high affinity. nih.govchemrxiv.orgresearchgate.net The benzamide (B126) moiety of NS1 sits (B43327) in the NAM pocket, while the adenosine-like portion resides in the SAM pocket. nih.govresearchgate.net This dual occupancy explains the potent, subnanomolar inhibition observed with NS1. nih.govharvard.eduacs.org

Molecular Modeling and Docking Studies

Computational approaches have complemented experimental data, offering predictive insights into inhibitor binding and facilitating the discovery of new inhibitory scaffolds.

Prediction of Binding Interactions and Affinity

Molecular docking studies were instrumental in the initial design and prediction of NS1's potential as an NNMT inhibitor. nih.govresearchgate.net Docking simulations using programs like Glide predicted that NS1 would bind more favorably than the native substrate SAM. nih.gov The docked pose of NS1 accurately overlaid with the positions of NAM and SAH in the known substrate-bound crystal structure (PDB ID: 3ROD), with the alkynyl linker fitting snugly into the methyl transfer tunnel. nih.govresearchgate.net These computational predictions were subsequently validated by the experimental determination of the co-crystal structure. nih.gov

Virtual Screening for Novel NNMT Inhibitors

Virtual screening has emerged as a powerful tool for identifying novel NNMT inhibitors from large compound libraries. nih.govnih.govfrontiersin.org By utilizing the known structural features of the NNMT active site, pharmacophore models can be generated to screen for molecules with the potential to bind effectively. researchgate.net These computational methods can filter vast numbers of compounds, prioritizing those with the highest predicted binding affinities and favorable interactions with key active site residues for subsequent experimental testing. nih.govmdpi.com This approach accelerates the drug discovery process by focusing resources on the most promising candidates. mdpi.com

Advanced Computational Chemistry Approaches

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate the binding of inhibitors within the NNMT active site and to understand the dynamic nature of these interactions over time. universiteitleiden.nlacs.orgnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations provide a trajectory of the complex's movements, revealing crucial information about stability, conformational changes, and key intermolecular interactions. mpg.de

Researchers often initiate MD simulations from a starting protein-ligand complex, which can be generated through molecular modeling based on existing crystal structures, such as the one for NNMT bound to nicotinamide and S-adenosyl-L-homocysteine (SAH) (PDB ID: 3ROD). acs.orgnih.gov These simulations can then be used to predict and rationalize the binding modes of various inhibitors. universiteitleiden.nl

One notable application of MD simulations has been in explaining the differences in inhibitory activity between structurally similar compounds. For instance, simulations of compounds 1, 2, 78, and 81 helped to elucidate the significant difference in their activity. acs.orgnih.gov The simulations for compound 78 revealed a specific intramolecular hydrogen bond that likely reduces the entropic penalty of binding, thereby stabilizing its interaction with NNMT. acs.orgnih.gov This finding was further supported by the identification of an intermolecular hydrogen bond network and π–π stacking interactions with tyrosine residues in the active site. acs.orgnih.gov

MD simulations are also employed to assess the stability of the protein-inhibitor complex. Key metrics such as the Root Mean Square Deviation (RMSD) of the protein main chain atoms and the Radius of Gyration (RG) of the protein are monitored throughout the simulation. researchgate.net Stable RMSD and RG values over time suggest a stable binding pose of the inhibitor within the active site. researchgate.net Furthermore, per-residue Root Mean Square Fluctuation (RMSF) analysis can pinpoint which parts of the protein exhibit more flexibility, providing insights into the regions that may be important for ligand binding and conformational changes. researchgate.net

The insights gained from MD simulations are invaluable for structure-based drug design. By understanding the dynamic behavior of the NNMT-inhibitor complex, researchers can design new inhibitors with improved affinity and selectivity. For example, the incorporation of a naphthalene (B1677914) moiety in a series of bisubstrate inhibitors was guided by modeling studies and resulted in a significant increase in activity. acs.orgnih.gov

Parameter Description Application in NNMT-Inhibitor Studies
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of superimposed protein or ligand structures over time.Assesses the stability of the NNMT-inhibitor complex. researchgate.net
Radius of Gyration (RG) Represents the root mean square distance of the atoms from their common center of mass.Indicates the compactness of the protein structure during the simulation. researchgate.net
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of each residue from its average position.Identifies flexible and rigid regions of the NNMT protein upon inhibitor binding. researchgate.net
Hydrogen Bond Analysis Identifies and quantifies the formation and breaking of hydrogen bonds between the protein and inhibitor.Elucidates key stabilizing interactions, as seen with compound 78. acs.orgnih.gov
Free Energy Calculations Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can predict the binding free energy of inhibitors.Used to rank and prioritize potential inhibitors for synthesis and experimental testing. universiteitleiden.nl

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Reaction Mechanisms

While MD simulations provide valuable information about the dynamics of the system, they are based on classical mechanics and cannot explicitly model the electronic rearrangements that occur during a chemical reaction. mpg.demdpi.com To study the catalytic mechanism of NNMT and how inhibitors interfere with it, a more sophisticated approach is required: hybrid quantum mechanics/molecular mechanics (QM/MM) calculations. mpg.denih.gov

In the QM/MM approach, the system is partitioned into two regions. The core region, where the chemical reaction (in this case, methyl transfer) takes place, is treated with a high-level quantum mechanics (QM) method. mpg.denih.gov The remainder of the system, including the bulk of the protein and the surrounding solvent, is described by a more computationally efficient molecular mechanics (MM) force field. mpg.de This hybrid approach allows for the accurate modeling of bond-making and bond-breaking events within the context of the full enzyme environment.

A key application of QM/MM in the context of NNMT is to elucidate the transition state of the methyl transfer reaction from S-adenosyl-L-methionine (SAM) to nicotinamide. researchgate.netresearchgate.net The inhibitor NS1, a nicotinamide-SAM conjugate, was designed to mimic this transition state. researchgate.netresearchgate.netacs.org QM/MM calculations can be used to validate this design principle by computing the geometry and energy of the transition state and comparing it to the structure of NS1 bound to NNMT.

QM/MM calculations can also be used to determine the reaction energy barrier, providing a quantitative measure of the catalytic efficiency of the enzyme and how it is affected by inhibitors. nih.gov By comparing the energy barriers for the reaction in the presence and absence of an inhibitor, researchers can gain insight into the inhibitor's mechanism of action. For instance, QM/MM studies on other methyltransferases have successfully elucidated reaction pathways and energy barriers. nih.govnih.gov

The combination of QM/MM with MD simulations (QM/MM MD) provides an even more powerful tool, allowing for the study of the dynamic aspects of the chemical reaction. mdpi.com This approach can be used to explore the reaction pathway and identify important intermediates and transition states along the reaction coordinate. nih.gov

Computational Method Focus Key Insights for NNMT-Inhibitor Studies
Molecular Dynamics (MD) Simulates the dynamic behavior of the NNMT-inhibitor complex over time.Reveals binding modes, conformational changes, and key stabilizing interactions. universiteitleiden.nlacs.orgnih.govresearchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM) Models the electronic rearrangements during the methyl transfer reaction.Elucidates the transition state, reaction energy barriers, and the role of active site residues. researchgate.netmpg.deresearchgate.netnih.gov
QM/MM MD Combines the strengths of both methods to study the dynamics of the chemical reaction.Provides a detailed, time-resolved view of the reaction pathway. mdpi.comnih.gov

Challenges and Future Directions in Nnmt Inhibitor Research

Challenges in Developing Potent and Selective NNMT Inhibitors

The journey to develop clinically viable NNMT inhibitors is marked by significant hurdles related to the inherent properties of the enzyme and the chemical nature of the inhibitors designed to target it.

Achieving Optimal Cell Permeability for Bisubstrate Inhibitors

Bisubstrate inhibitors, which are designed to simultaneously occupy the binding sites of both the nicotinamide (B372718) (NAM) substrate and the S-adenosyl-L-methionine (SAM) cofactor, have emerged as a particularly promising class due to their high potency and selectivity. nih.gov A prominent example is NS1, an alkynyl bisubstrate inhibitor that features an alkyne linker designed to mimic the linear geometry of the methyl transfer reaction, resulting in picomolar-range inhibition. researchgate.net

However, a major challenge with bisubstrate inhibitors, including NS1 and others like LL320, is their poor cell permeability. universiteitleiden.nl This limitation stems from the necessity of highly polar functional groups, such as the adenosine (B11128) and amino acid moieties that mimic SAM, which are crucial for potent enzymatic inhibition but are detrimental to the compound's ability to cross cell membranes. universiteitleiden.nluj.edu.pl For instance, despite NS1's high potency in biochemical assays, it and its methyl ester prodrug only showed a moderate ability to decrease levels of 1-methylnicotinamide (B1211872) (MNA), the product of the NNMT reaction, in cellular assays, a result attributed to limited cell permeability. universiteitleiden.nlresearchgate.net Similarly, the potent inhibitor GYZ-319 (IC₅₀ of 3.7 nM) showed minimal antiproliferative effects in cancer cell lines, likely due to its poor cell permeability. uj.edu.plmdpi.com

Researchers are exploring prodrug strategies to overcome this issue. By temporarily masking the polar amine and carboxylic acid groups with ester functionalities, such as in the isopropyl ester of GYZ-319, they aim to enhance cell permeability. mdpi.com These prodrugs are designed to be converted to the active parent compound by intracellular esterases. mdpi.com While masking the carboxylic acid of potent inhibitors like LL320 and NS1 as esters has been attempted, the improvement in cellular activity has been marginal, indicating that more effective delivery strategies are needed. nih.gov

Ensuring High Selectivity Against Other Methyltransferases and Off-Targets

Achieving high selectivity is a critical challenge because the SAM-binding site is conserved across a wide range of methyltransferases. nih.gov Inhibitors that are not specific to NNMT could lead to undesirable off-target effects by interfering with other essential methylation processes. nih.gov

Bisubstrate inhibitors have an inherent advantage in selectivity because they also target the less conserved nicotinamide-binding pocket. nih.gov For example, NS1 demonstrated excellent selectivity when screened against a panel of methyltransferases, including its closest structural homologues, indolethylamine N-methyltransferase (INMT) and phenylethanolamine N-methyltransferase (PNMT). researchgate.net Likewise, the bisubstrate inhibitor LL320 showed good selectivity against a panel of small molecule, lysine (B10760008), and arginine methyltransferases. universiteitleiden.nl

However, even with good initial selectivity, off-target interactions can occur within the complex cellular environment. nih.gov Chemoproteomic studies have been employed to assess the cellular selectivity of inhibitors like LL320 and II399. nih.gov While NNMT was the primary target for both, LL320 also interacted with proteins such as RNMT and DPH5, whereas II399, which contains an unconventional SAM mimic, showed improved selectivity but still interacted with SHMT2 and MEPCE. nih.gov These findings highlight the importance of comprehensive selectivity profiling in a cellular context to identify and mitigate potential off-target effects. nih.govnih.gov

CompoundTypeIn Vitro Potency (Kᵢ or IC₅₀)Key Selectivity Findings
NS1Alkynyl Bisubstrate Inhibitor0.5 nM (Kᵢ) universiteitleiden.nlExcellent selectivity against a panel of methyltransferases, including close homologues INMT and PNMT. researchgate.net
LL320Bisubstrate Inhibitor1.6 nM (Kᵢ) universiteitleiden.nlGood selectivity over many methyltransferases universiteitleiden.nl, but cellular chemoproteomics revealed off-targets like RNMT and DPH5. nih.gov
II399Bisubstrate Inhibitor5.9 nM (Kᵢ) nih.govOver 1,000-fold selectivity against several methyltransferases nih.gov; improved cellular selectivity over LL320, but still interacted with SHMT2 and MEPCE. nih.gov
17uBisubstrate Inhibitor3.7 nM (IC₅₀) acs.orgOver 3,000-fold less active against PNMT than NNMT; >100-fold higher potency for NNMT overall. acs.org

Addressing Metabolic Stability and Bioavailability Concerns

For an inhibitor to be effective as a therapeutic agent, it must possess favorable pharmacokinetic properties, including metabolic stability and oral bioavailability. bioworld.com Many small molecule NNMT inhibitors have been hindered by low metabolic stability, which can limit their effectiveness in vivo. nih.govresearchgate.netfrontiersin.org

Recent efforts have shown promise in this area. For example, a newly disclosed compound from Harvard College demonstrated significant metabolic stability, with a half-life of over 255 minutes in human liver microsomes. bioworld.com This compound also showed oral bioavailability of 10.3% and 32.4% at different doses in mice. bioworld.com Another medicinal chemistry campaign led to the development of the inhibitor '960, which has low nanomolar cellular potency and oral bioavailability, demonstrating dose-dependent inhibition of NNMT in mice. aacrjournals.org These examples indicate that achieving drug-like properties is feasible, though it remains a significant challenge in the field. researchgate.net

Understanding Inconsistency Between In Vitro and Cellular/In Vivo Activity

A recurring theme in NNMT inhibitor development is the significant discrepancy between high potency in biochemical (in vitro) assays and much weaker activity in cellular or in vivo models. mdpi.comnih.gov As discussed, this is often due to poor cell permeability, especially for polar bisubstrate inhibitors. universiteitleiden.nluj.edu.pl For instance, the potent bisubstrate inhibitor GYZ-319 required concentrations more than four orders of magnitude higher to achieve an antiproliferative effect in cells compared to its enzyme inhibition concentration. uj.edu.plmdpi.com Similarly, some covalent inhibitors with sub-micromolar IC₅₀ values in vitro showed substantially weaker inhibition of NNMT in cells. nih.gov

This gap can also arise from other factors, such as rapid degradation of the compound in a cellular environment. frontiersin.org For example, S-adenosyl-L-homocysteine (SAH), a natural feedback inhibitor of NNMT, is only active in biochemical assays because it is rapidly degraded by SAH hydrolase within cells. frontiersin.org Contradictory results have also been observed where compounds that were potent in vitro showed no significant NNMT inhibition in cellular assays but did interact with other proteins. universiteitleiden.nl These inconsistencies underscore the challenge of designing compounds that retain their potent inhibitory activity within the complex biological milieu of a cell or organism. nih.govresearchgate.net

Advancing Research Tools and Methodologies

Overcoming the challenges in NNMT inhibitor development is intrinsically linked to the improvement of the tools and methods used to discover and characterize these molecules.

Development of More Robust and High-Throughput Assays for NNMT Activity

The development of robust and high-throughput screening (HTS) assays is crucial for identifying new and effective NNMT inhibitors from large compound libraries. aacrjournals.orgresearchgate.net Traditional assays often relied on radioactive materials (like radiolabeled SAM) or complex coupled enzymatic reactions to generate a fluorescent signal. researchgate.netresearchgate.net

More advanced methods have now been developed to provide more direct and efficient measurements of NNMT activity. nih.govkcl.ac.uk One such method utilizes ultra-high-performance hydrophilic interaction chromatography (UHP-HILIC) coupled with mass spectrometry (QTOF-MS). nih.govresearchgate.netkcl.ac.uk This technique allows for the rapid separation and highly sensitive detection of the methylated products of the NNMT reaction, enabling higher sample throughput and providing detailed kinetic analysis. nih.govkcl.ac.uk

Other innovations include the development of cellular assays that directly measure the formation of the NNMT product, MNA, via mass spectrometry, or cell engagement assays using tagged NNMT to confirm that a compound is interacting with its target in a cellular environment. aacrjournals.org Luminescence-based assays, such as the MTase-Glo™ assay, are also widely used in HTS campaigns to screen vast numbers of compounds efficiently. aacrjournals.org These advanced assays provide the critical tools needed to support medicinal chemistry optimization and to better understand how inhibitors function at the molecular and cellular levels. nih.govaacrjournals.org

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

While specific multi-omics studies focusing exclusively on the NS1 inhibitor are not yet prevalent in publicly available research, the broader field of NNMT inhibitor research increasingly relies on these technologies to understand their complex mechanisms. Integrating genomics, transcriptomics, proteomics, and metabolomics provides a high-resolution view of the cellular and molecular impacts of NNMT inhibition. mdpi.com

Researchers use these approaches to map the extensive changes that occur within a cell upon NNMT inhibition. mdpi.com For instance, metabolomic profiling, often combined with other omics technologies, helps to trace the shifts in metabolic pathways beyond the direct impact on nicotinamide and SAM levels. researchgate.net This can reveal how NNMT inhibition affects broader cellular energy metabolism, including NAD+ dependent reactions and polyamine flux. researchgate.netnih.gov Proteomics can identify changes in the expression of key proteins and signaling molecules downstream of NNMT, such as Akt and sirtuins, providing a clearer picture of the inhibitor's functional consequences. frontiersin.orgresearchgate.netnih.gov

Single-cell multi-omics technologies are particularly valuable for studying the effects of NNMT inhibitors within the complex tumor microenvironment (TME). mdpi.com This allows for the detailed analysis of how inhibitors affect not just cancer cells, but also distinct stromal and immune cell populations, which is crucial for understanding impacts on tumor progression and immunotherapy resistance. mdpi.combmj.com Such comprehensive data helps to build a holistic model of an inhibitor's effects, guiding the development of more effective and targeted cancer therapies. mdpi.com

Unraveling Complex Mechanistic Underpinnings

The inhibition of NNMT by compounds like NS1 sets off a cascade of effects rooted in the enzyme's central role in cellular metabolism and signaling. researchgate.netresearchgate.net By catalyzing the methylation of nicotinamide, NNMT influences the balance of critical metabolites, including SAM, S-adenosyl-L-homocysteine (SAH), and nicotinamide itself, which is a precursor for the essential coenzyme NAD+. researchgate.netmdpi.com Disrupting this function has profound implications for epigenetic regulation and cellular signaling networks. researchgate.net

Detailed Investigation of NNMT's Role in Cellular Crosstalk and Signaling Networks

NNMT is a critical node in a complex web of cellular communication and signaling pathways that are often dysregulated in diseases like cancer. frontiersin.orgmdpi.com The enzyme's expression can be regulated by transcription factors such as STAT3 and HNF-1β. frontiersin.orgmdpi.com Once expressed, NNMT influences numerous pro-oncogenic processes. researchgate.net

Key signaling pathways impacted by NNMT activity include:

PI3K-Akt Pathway : NNMT expression has been shown to increase the phosphorylation and activation of Akt, a central kinase that promotes cell survival, growth, and proliferation. researchgate.netnih.govmdpi.com This activation can enhance metastasis and inhibit apoptosis. researchgate.net

Sirtuin (SIRT) Signaling : NNMT activity regulates the levels of nicotinamide, an inhibitor of NAD+-dependent enzymes like sirtuins. mdpi.com By consuming nicotinamide, NNMT can indirectly lead to increased sirtuin activity. frontiersin.org For example, NNMT overexpression has been found to stabilize SIRT1 protein, affecting cellular metabolism and responses to chemotherapy. frontiersin.org The product of the NNMT reaction, 1-methylnicotinamide (MNA), may also play a role in preventing the degradation of sirtuins. mdpi.com

Epigenetic Regulation : By consuming the universal methyl donor SAM, NNMT can alter the cell's "methylation potential." mdpi.com This depletion of SAM can lead to widespread changes in histone and DNA methylation, thereby remodeling the cell's epigenetic landscape and altering gene expression. researchgate.netmdpi.com This mechanism is thought to contribute to the cancer stem cell phenotype. researchgate.net

Stromal-Tumor Crosstalk : NNMT is often highly expressed in stromal cells, such as cancer-associated fibroblasts (CAFs), within the tumor microenvironment. frontiersin.orguniversiteitleiden.nl Stromal NNMT can regulate the crosstalk between fibroblasts and tumor cells, promoting cancer progression and metastasis. researchgate.netnih.gov

Exploration of Synergistic Effects with Other Metabolic Pathways or Therapeutic Modalities

The central role of NNMT in metabolism and cell signaling makes its inhibition a prime candidate for combination therapies. Research indicates that NNMT inhibitors can enhance the efficacy of existing treatments and overcome drug resistance. frontiersin.org

Chemotherapy and Targeted Agents : Studies have shown that combining NNMT inhibitors with traditional chemotherapy agents can enhance antitumor effects. frontiersin.orgresearchgate.net For instance, NNMT inhibition has been found to improve the efficacy of EGFR-tyrosine kinase inhibitors (EGFR-TKIs) and anti-angiogenic drugs like bevacizumab. frontiersin.org The mechanism often involves resensitizing cancer cells to the primary drug by modulating metabolic pathways or drug resistance mechanisms. mdpi.com

Immunotherapy : Recent findings suggest that NNMT plays a role in immune evasion. bmj.com In urothelial bladder cancer, NNMT in cancer-associated fibroblasts was linked to resistance to anti-PD-L1 immunotherapy. bmj.com Targeting NNMT with an inhibitor reduced tumor growth and enhanced the effects of the anti-PD-L1 antibody in mouse models, partly by altering the recruitment of tumor-associated macrophages. bmj.com

Metabolic Therapies : There is potential for synergistic effects when combining NNMT inhibitors with therapies that target other metabolic vulnerabilities in cancer, such as inhibitors of oxidative phosphorylation. mdpi.com Additionally, combining NNMT inhibitors with NAD+ precursors like nicotinamide riboside is being explored to potentially boost therapeutic outcomes in other contexts, such as metabolic syndrome. nih.govgoogle.com

Strategic Directions for Future Inhibitor Development

The development of the highly potent and selective bisubstrate inhibitor NS1 showcases a successful design strategy. harvard.eduresearchgate.net Future research is focused on creating even more diverse and effective inhibitors by exploring new chemical structures and alternative targeting approaches. researchgate.net

Design of Novel Inhibitor Chemotypes

The field of NNMT inhibitor design is rapidly evolving beyond first-generation compounds. While bisubstrate inhibitors like NS1, which mimic both SAM and nicotinamide, have proven highly potent, researchers are also exploring other structural classes. harvard.edunih.gov

Current strategies include:

Non-adenosyl Bisubstrate Inhibitors : Researchers have developed potent inhibitors that occupy both substrate pockets without being based on the adenosine scaffold of SAM. mdpi.com An example is the 3-methyl-4-phenylpyrazole series. mdpi.com

Fragment-Based and Structure-Based Design : By starting with smaller molecules ("fragments") that bind only to the nicotinamide pocket, scientists can use X-ray crystallography to guide the rational design of larger, more potent inhibitors. mdpi.com

Diversity-Oriented Synthesis : To move away from flat, two-dimensional molecules, medicinal chemists are using synthesis strategies to create libraries of compounds with greater three-dimensional complexity (high Fsp3 value). nih.govresearchgate.net Spirocyclic scaffolds, for example, are being explored as a novel chemotype for NNMT inhibitors due to their rigid structures which can lead to more specific interactions with the target enzyme. nih.govresearchgate.net

Covalent Inhibitors : Some research has focused on compounds that form a permanent covalent bond with a residue in the NNMT active site, leading to irreversible inhibition. mdpi.comuniversiteitleiden.nl

Targeting Specific NNMT Isoforms or Alternative Binding Sites

A key challenge in drug development is achieving high selectivity to minimize off-target effects. While NS1 has shown excellent selectivity over other methyltransferases, future strategies are exploring even more refined targeting approaches. universiteitleiden.nl

Isoform Specificity : The NNMT gene is known to produce at least two transcripts, though they encode the same protein. mdpi.com While distinct functional protein isoforms that would require specific targeting have not been a major focus, ensuring selectivity against related methyltransferases like PNMT and INMT remains a critical goal for all inhibitor designs. mdpi.com The bisubstrate inhibitor strategy has proven effective in achieving this selectivity. osti.gov

Allosteric Inhibition : An innovative approach involves targeting alternative binding sites on the enzyme, known as allosteric sites, rather than the active site where the substrates bind. nih.govnih.gov Binding to an allosteric site can change the enzyme's shape and inhibit its function. Recently, a screening technology identified macrocyclic peptides that inhibit NNMT non-competitively, suggesting they bind to an allosteric site. chemrxiv.org This represents a new class of NNMT inhibitors and opens up a novel avenue for therapeutic design that could offer different selectivity profiles and advantages compared to active site inhibitors. chemrxiv.org

Development of NNMT Inhibitors as Chemical Probes for Biological Research

The advancement of potent, selective, and cell-permeable nicotinamide N-methyltransferase (NNMT) inhibitors is crucial for dissecting the complex roles of this enzyme in human biology and disease. universiteitleiden.nl These inhibitors serve as valuable chemical probes, enabling researchers to investigate the biological functions and therapeutic potential of targeting NNMT. nih.govresearchgate.net The development of such tools has been a significant focus of research, aiming to overcome challenges related to potency, selectivity, and cellular activity. universiteitleiden.nlresearchgate.net

One of the primary goals in developing NNMT inhibitors as chemical probes is to achieve high selectivity and potency. patsnap.com This allows for the precise modulation of NNMT activity without affecting other enzymes, which is critical for accurately attributing biological effects to NNMT inhibition. patsnap.comresearchgate.net The rational design of inhibitors has been greatly facilitated by the elucidation of the crystal structure of NNMT, which revealed the active site interactions with its substrate nicotinamide (NAM) and cofactor S-adenosyl-L-methionine (SAM). universiteitleiden.nlmdpi.com This structural information has guided the development of various classes of inhibitors, including those that compete with SAM, NAM, or both. mdpi.comfrontiersin.org

A significant breakthrough in the development of potent NNMT inhibitors was the creation of bisubstrate analogs. acs.org These molecules are designed to mimic both the cofactor SAM and the substrate NAM, and are covalently linked to occupy both binding pockets simultaneously. acs.org This approach has yielded some of the most active NNMT inhibitors to date. acs.org

A notable example of a rationally designed bisubstrate inhibitor is NS1 , a nicotinamide-SAM conjugate. chemrxiv.orgacs.orgnih.gov NS1 was engineered to mimic the linear, 180° transition state of the methyl transfer reaction catalyzed by NNMT. chemrxiv.orgnih.gov It features an alkynyl linker that spans the methyl transfer tunnel of the enzyme with excellent shape complementarity. chemrxiv.orgacs.orgnih.gov This design resulted in a subnanomolar inhibitor of NNMT, demonstrating high affinity and potency. chemrxiv.orgacs.orgnih.gov An X-ray co-crystal structure of NS1 bound to NNMT confirmed that it binds in a manner that closely resembles the native substrates. chemrxiv.org The modular synthesis of NS1 also allowed for extensive structure-activity relationship (SAR) studies, which highlighted the importance of the benzamide (B126) functionality for the compound's high potency. nih.gov

The development of such high-affinity probes like NS1 is instrumental for several reasons. Firstly, they can be used to validate NNMT as a therapeutic target in various diseases, including cancer and metabolic disorders. patsnap.commdpi.com By selectively inhibiting NNMT, researchers can study the downstream effects on cellular metabolism, signaling pathways, and disease progression. mdpi.comnih.gov For instance, inhibiting NNMT can modulate the levels of crucial metabolites like NAD+, SAM, and S-adenosyl-L-homocysteine (SAH), thereby influencing processes such as gene expression, mitochondrial function, and cellular repair mechanisms. patsnap.comnih.gov

Secondly, potent inhibitors can serve as starting points for the development of therapeutic agents. researchgate.net While many potent inhibitors have been identified in biochemical assays, a significant challenge remains in translating this potency into cellular activity. universiteitleiden.nl Issues such as poor cell permeability and metabolic instability have limited the utility of some of the most potent compounds in cellular and in vivo models. universiteitleiden.nlmdpi.com For example, some highly polar functional groups that are critical for the activity of bisubstrate inhibitors can be detrimental to their ability to cross cell membranes. universiteitleiden.nl

To address the challenge of cellular permeability, researchers are exploring various strategies, including the development of prodrugs. universiteitleiden.nl Another approach has been the use of activity-based protein profiling (ABPP) to guide the optimization of covalent inhibitors. researchgate.net This has led to the discovery of α-chloroacetamide compounds with sub-micromolar inhibitory concentrations in vitro and good proteomic selectivity. researchgate.net However, these compounds often exhibit weaker inhibition in cellular environments, highlighting the complexities of targeting NNMT within a living cell. researchgate.net

Q & A

Basic Research Questions

Q. What methodologies are recommended for assessing NNMT expression and activity in cancer models?

  • Methodological Answer : Begin with bioinformatics analysis using TCGA cohorts and tools like SangerBox or Gene Expression Profiling Interactive Analysis (GEPIA) to compare NNMT expression across tumor vs. normal tissues . Validate findings experimentally via qPCR, Western blot, or immunohistochemistry. For functional studies, use cell proliferation assays (CCK-8, EdU) and migration assays (Transwell) in relevant cancer cell lines (e.g., U87 glioblastoma or A549 lung cancer) . Include controls for normalization and reproducibility, as outlined in experimental design guidelines .

Q. How can researchers screen and validate NNMT inhibitors in vitro?

  • Methodological Answer : Use enzymatic assays with recombinant NNMT to measure IC50 values under varying substrate concentrations (e.g., SAM and nicotinamide) to determine inhibitor kinetics . For selectivity profiling, test inhibitors against structurally related methyltransferases (e.g., PRMT1, NSD2) using parallel assays . Validate cellular efficacy via LC-MS/MS quantification of 1-methylnicotinamide (a NNMT metabolite) and assess cytotoxicity using dose-response curves in cancer cell lines (e.g., HSC-2 oral carcinoma) .

Advanced Research Questions

Q. How should researchers resolve contradictory findings regarding NNMT's prognostic role in cancer?

  • Methodological Answer : Contradictions (e.g., NNMT as a favorable marker in prostate cancer vs. a poor prognostic factor in pan-cancer analysis ) may arise from tissue-specific roles or methodological differences. Address this by:

  • Conducting multivariate Cox regression to control for confounding variables (e.g., Gleason score, tumor stage) .
  • Validating findings in multiple independent cohorts (TCGA, GEO) and experimental models (patient-derived xenografts, organoids).
  • Exploring context-dependent mechanisms via RNA-seq or proteomics to identify NNMT-associated pathways (e.g., immune checkpoint genes or metabolic reprogramming) .

Q. What experimental strategies distinguish competitive vs. allosteric NNMT inhibitors?

  • Methodological Answer :

  • Kinetic assays : Measure IC50 under increasing substrate concentrations. Competitive inhibitors show rising IC50 with substrate levels, while allosteric inhibitors remain unaffected .
  • Structural studies : Use X-ray crystallography or cryo-EM to visualize inhibitor binding sites. Bisubstrate inhibitors (e.g., compound 78) occupy the SAM and nicotinamide pockets , whereas macrocyclic peptides (e.g., cyclic peptide 4) bind allosteric sites .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring NNMT thermal stability in the presence of inhibitors .

Q. How can researchers integrate multi-omics data to elucidate NNMT's role in the tumor microenvironment?

  • Methodological Answer :

  • Combine transcriptomic data (RNA-seq) with proteomic profiling (Clinical Proteomic Tumor Analysis Consortium datasets via UALCAN) to correlate NNMT expression with immune cell infiltration .
  • Use single-cell RNA sequencing to identify NNMT-high subpopulations (e.g., cancer-associated fibroblasts) and their crosstalk with tumor cells .
  • Validate findings using spatial transcriptomics or multiplex immunohistochemistry to map NNMT localization within tumor niches .

Data Validation and Reproducibility

Q. What steps ensure the reliability of NNMT inhibition data in preclinical studies?

  • Methodological Answer :

  • Assay standardization : Use consistent substrate concentrations (e.g., 50 µM SAM, 100 µM nicotinamide) and reaction times .
  • Positive controls : Include known inhibitors (e.g., 5-amino-1MQ or compound 1k ) to benchmark activity.
  • Orthogonal validation : Confirm metabolic effects via stable isotope tracing (e.g., 13C-nicotinamide) to track methyl group transfer .
  • Blinded analysis : Minimize bias by blinding researchers to treatment groups during data collection and analysis .

Therapeutic Targeting Challenges

Q. What strategies improve the translational potential of NNMT inhibitors?

  • Methodological Answer :

  • Pharmacokinetic optimization : Modify inhibitor scaffolds (e.g., bisubstrate vs. covalent inhibitors) to enhance bioavailability and brain penetration .
  • Combination therapy : Test NNMT inhibitors with immune checkpoint blockers (e.g., anti-PD-1) in syngeneic mouse models, given NNMT's correlation with immune evasion genes .
  • Biomarker-driven trials : Stratify patients using NNMT expression levels (tissue or urine ) or metabolic imaging (PET with 18F-labeled inhibitors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.